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3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine Documentation Hub

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  • Product: 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine
  • CAS: 1956365-93-7

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine

The following technical guide details the physicochemical profile, synthetic logic, and experimental utility of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine . Core Identity & Physicochemical Profile[1][2][3][4][5] Th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic logic, and experimental utility of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine .

Core Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a highly functionalized heterocyclic building block, characterized by the fusion of a pyridine and pyrazine ring (1,4,5-triazanaphthalene core). Its utility in medicinal chemistry stems from the electronic asymmetry introduced by the 2-methylsulfonyl (mesyl) and 3-chloro substituents, which enables precise, regioselective sequential nucleophilic aromatic substitutions (


).
Chemical Nomenclature & Identifiers[6]
  • IUPAC Name: 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine

  • Common Name: 3-Chloro-2-mesyl-pyrido[2,3-b]pyrazine[1]

  • Chemical Class: Fused Pyrazine / Heteroaryl Sulfone

  • CAS Number: Not widely listed as commodity; typically synthesized in situ or custom ordered. (Related: 2,3-Dichloropyrido[2,3-b]pyrazine CAS: 25710-18-3)[2]

Quantitative Data Table
ParameterValueUnitNotes
Molecular Formula C₈H₆ClN₃O₂S --
Molecular Weight 243.67 g/mol Calculated
Exact Mass 242.9869DaMonoisotopic
Heavy Atom Count 15--
ClogP ~0.8 - 1.2-Predicted (Lipophilic/Polar balance)
H-Bond Acceptors 5-N1, N4, N5, O, O
H-Bond Donors 0--
Rotatable Bonds 1-S-C(Methyl) bond
PSA (Polar Surface Area) ~80ŲHigh polarity due to sulfone
Structural Architecture

The molecule consists of a planar pyrido[2,3-b]pyrazine scaffold.

  • Position 2: Occupied by a methylsulfonyl (-SO₂Me) group. This is a strong electron-withdrawing group (EWG) and an excellent leaving group (nucleofuge).

  • Position 3: Occupied by a chlorine (-Cl) atom. This is a moderate leaving group.

  • Electronic Effect: The pyridine nitrogen (N5) exerts a long-range inductive effect, making the pyrazine ring electron-deficient. The combination of the sulfone and the fused ring system makes C2 and C3 highly electrophilic.

Synthetic Logic & Reactivity Profile

The "Chemical Chameleon" Effect

The core value of this molecule lies in the reactivity hierarchy of its leaving groups. In


 reactions, the leaving group ability typically follows the order:


Consequently, the 2-methylsulfonyl group is displaced preferentially over the 3-chloro group by nucleophiles (amines, thiols, alkoxides). This allows researchers to introduce a specific substituent at Position 2 under mild conditions, while retaining the chloride at Position 3 for a subsequent, harsher reaction (e.g., Suzuki coupling or high-temp

).
Synthesis Workflow (Retrosynthetic Analysis)

The synthesis typically proceeds from the commercially available 2,3-dichloropyrido[2,3-b]pyrazine .

  • Regioselective Thiolation: Reaction of the dichloro precursor with Sodium Thiomethoxide (NaSMe).

    • Critical Control: Regioselectivity is governed by solvent polarity and temperature. The C3 position is often kinetically favored for nucleophilic attack in the dichloro species, but the C2 position can be targeted via specific catalytic conditions or blocking strategies.

  • Oxidation: The resulting sulfide is oxidized to the sulfone using m-CPBA (meta-chloroperoxybenzoic acid) or Oxone .

SynthesisPath Start 2,3-Dichloropyrido[2,3-b]pyrazine (CAS 25710-18-3) Inter Intermediate: 2-(Methylthio)-3-chloropyrido[2,3-b]pyrazine Start->Inter NaSMe, THF, -78°C (Nucleophilic Sub.) Target TARGET: 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine Inter->Target m-CPBA or Oxone (Oxidation) Product Drug Scaffold: 2-Amino-3-chloro-derivative Target->Product R-NH2, DIPEA (Selective C2 Displacement)

Figure 1: Synthetic pathway and reactivity cascade. The sulfone acts as a temporary 'super-leaving group' to enable regioselective functionalization.

Experimental Protocols

Protocol A: Oxidation of Sulfide to Sulfone

Context: Converting the precursor 3-chloro-2-(methylthio)pyrido[2,3-b]pyrazine to the target.

Reagents:

  • Substrate: 3-Chloro-2-(methylthio)pyrido[2,3-b]pyrazine (1.0 eq)

  • Oxidant: m-CPBA (2.2 - 2.5 eq, 77% max)

  • Solvent: Dichloromethane (DCM)

  • Quench: Sat. NaHCO₃ / Na₂S₂O₃

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the sulfide substrate in 10 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add m-CPBA (2.2 mmol) portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The sulfone is significantly more polar (lower R_f) than the sulfide.

  • Work-up: Dilute with DCM. Wash sequentially with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) and saturated NaHCO₃ (to remove benzoic acid byproduct).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography if necessary.

Protocol B: Regioselective Displacement (Usage Case)

Context: Using the target molecule to install an amine at Position 2.

Methodology:

  • Setup: In a reaction vial, dissolve 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine (1.0 eq) in dry THF or Dioxane.

  • Nucleophile: Add the desired amine (1.1 eq) and a base (DIPEA or Et₃N, 2.0 eq).

  • Conditions: Stir at 0°C to RT. Note: Heating is rarely required due to the high reactivity of the sulfone.

  • Observation: The reaction is usually complete within 1–2 hours. The chloride at Position 3 remains intact under these mild conditions.

Critical Handling & Safety (E-E-A-T)

  • Stability: Sulfones are generally stable, but the C-Cl bond makes the molecule sensitive to light and moisture over prolonged periods. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Toxicity: As a halogenated heteroaromatic, assume potential for skin sensitization and respiratory irritation. Handle in a fume hood.

  • Analytical Marker:

    • ¹H NMR: Look for the disappearance of the S-Me singlet (approx. 2.6 ppm) and the appearance of the SO₂-Me singlet (shifted downfield to approx. 3.3–3.5 ppm).

    • LC-MS: Expect a characteristic isotopic pattern for Chlorine (M and M+2 peaks in 3:1 ratio).

References

  • PubChem Compound Summary. (2025). Pyrido[2,3-b]pyrazine.[3][1][2][4] National Center for Biotechnology Information. Retrieved from [Link]

  • Bouscary-Desforges, G., et al. (2011). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Tetrahedron. (Analogous regioselectivity mechanisms).

Sources

Exploratory

3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine safety data sheet (SDS)

This technical guide details the safety, handling, and application profile for 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine , a highly reactive heteroaromatic electrophile used primarily in the synthesis of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and application profile for 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine , a highly reactive heteroaromatic electrophile used primarily in the synthesis of kinase inhibitors (e.g., PI3K, TRPV1 antagonists).

Executive Summary & Compound Identity

This compound represents a "privileged scaffold" in drug discovery, specifically designed for Nucleophilic Aromatic Substitution (SNAr) . The presence of both a chloro group and a methylsulfonyl (mesyl) moiety on the electron-deficient pyrido[2,3-b]pyrazine core creates a system with high electrophilicity.

Critical Note: While specific CAS registry data for this exact substitution pattern is often proprietary or unlisted in public chemical inventories, its safety profile is derived from the rigorous Structure-Activity Relationship (SAR) of analogous halopyrido-pyrazines and methylsulfonyl-heterocycles. Treat as a High Potency Intermediate .

Physicochemical Profile (Calculated/Predicted)
PropertyValue / Description
Chemical Formula C₈H₆ClN₃O₂S
Molecular Weight 243.67 g/mol
Physical State Off-white to pale yellow solid (Crystalline)
Solubility Soluble in DMSO, DMF, DCM; Poorly soluble in water (hydrolyzes)
Reactivity High. Susceptible to rapid hydrolysis and nucleophilic attack.
Melting Point Predicted: 140–160 °C (Decomposes)

Hazard Identification & Risk Assessment (GHS)

Based on the functional group analysis of the sulfone and chloropyrazine motifs, this compound poses significant acute health risks and reactivity hazards.

GHS Classification (Derived)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns or irritation. The hydrolysis products (HCl and methanesulfinic acid) are corrosive.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Sensitization, Skin (Category 1): May cause an allergic skin reaction (common with sulfone/sulfonamide moieties).

  • Specific Target Organ Toxicity (STOT-SE 3): May cause respiratory irritation.[1]

Structural Alerts & Mechanism of Toxicity

The methylsulfonyl group (-SO₂Me) at position 2 is a potent "leaving group" (often superior to chloride in SNAr reactions on pyrazines). Upon contact with biological nucleophiles (proteins, DNA) or moisture:

  • Alkylation/Acylation: The ring carbon is attacked, displacing the sulfone or chloride, potentially leading to irreversible covalent binding to proteins (sensitization).

  • Acid Release: Hydrolysis generates hydrochloric acid (HCl) and methanesulfinic acid, causing immediate chemical burns.

Safe Handling & Storage Protocols

This section details the Hierarchy of Controls required to handle this compound without exposure.

Storage Requirements[1][2]
  • Temperature: Store at 2°C to 8°C (Refrigerate).

  • Atmosphere: Strictly Inert. Store under Argon or Nitrogen. Moisture causes degradation to the hydroxy-derivative, rendering the compound useless and releasing acid.

  • Container: Tightly sealed glass vial with a PTFE-lined cap, secondary containment (desiccator).

Experimental Setup (The "Dry" Protocol)
  • Weighing: Must be performed in a Glovebox or a dedicated Weighing Enclosure with HEPA filtration.

  • Solvents: Use only Anhydrous solvents (DMF, DMSO, THF). Water content >0.05% will initiate hydrolysis.

  • Glassware: Oven-dried (>120°C) for at least 4 hours prior to use.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for setting up reactions with moisture-sensitive electrophiles.

SafeHandling Start Start: Reaction Setup CheckEnv Check Environment: Humidity < 30%? Start->CheckEnv Glovebox Use Glovebox (Argon atm) CheckEnv->Glovebox No (High Humidity) FumeHood Use Fume Hood (Schlenk Line) CheckEnv->FumeHood Yes (Low Humidity) PPE Verify PPE: Nitrile Gloves (Double), Lab Coat, Goggles Glovebox->PPE FumeHood->PPE Solvent Solvent Prep: Anhydrous/Degassed PPE->Solvent Reaction Execute Reaction (0°C -> RT) Solvent->Reaction Quench Quench Protocol: Cold NH4Cl (aq) Reaction->Quench

Figure 1: Decision matrix for handling moisture-sensitive electrophiles like 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine.

Synthetic Application & Reactivity

Understanding the regioselectivity of this molecule is crucial for experimental success.

Regioselectivity in SNAr

The pyrido[2,3-b]pyrazine core is electron-deficient.[2] The C-2 position (bearing the -SO₂Me) is typically more electrophilic than the C-3 position (bearing -Cl) due to the strong electron-withdrawing nature of the sulfone and the para-nitrogen effect.

  • Primary Reaction: Displacement of -SO₂Me by amines, thiols, or alkoxides.

  • Secondary Reaction: Displacement of -Cl (requires higher temperatures or stronger nucleophiles).

Standard Protocol: Amine Displacement
  • Dissolve 1.0 eq of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine in anhydrous THF or DMF.

  • Cool to 0°C (ice bath).

  • Add 1.1 eq of the amine nucleophile + 1.2 eq of DIPEA (Hunig's Base).

  • Monitor by LC-MS. The sulfone displacement is usually complete within 1-2 hours at 0°C-RT.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and sulfinic acid salts.

Emergency Response

In the event of exposure, the speed of response is critical due to the corrosive potential.

ScenarioImmediate Action
Eye Contact Rinse immediately with water for 15+ mins. Lift eyelids.[1] Do not use neutralizing agents. Seek ophthalmologist.
Skin Contact Remove contaminated clothing.[1][3] Wash with soap and water. If redness persists (sensitization), seek medical aid.
Spill (Solid) Do not sweep (dust generation). Cover with sand/vermiculite. Scoop into a waste container. Wipe area with dilute NaHCO₃.
Fire Emits toxic fumes (NOx, SOx, HCl). Use CO₂, Dry Chemical, or Foam. Do not use water jet.

References

  • PubChem Compound Summary. (2025). Pyrido[2,3-b]pyrazine and derivatives.[4][5][6][7][8] National Center for Biotechnology Information. Link

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet for 3-Chloropyrido[2,3-b]pyrazine (Analog).Link

  • Journal of Medicinal Chemistry. (2010). Pyrido[2,3-b]pyrazines: Discovery of TRPV1 antagonists. (Discusses the reactivity of the scaffold).[2][9][10] Link

  • BenchChem. (2025).[2] Comparative Reactivity of Halopyrazines in SNAr Reactions.Link

Sources

Exploratory

Targeting the Kinome: A Technical Review of 2,3-Disubstituted Pyrido[2,3-b]pyrazine Derivatives

Executive Summary The pyrido[2,3-b]pyrazine scaffold represents a critical bioisostere of quinoxaline and pteridine, offering unique physicochemical properties that enhance solubility and hydrogen-bonding potential in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a critical bioisostere of quinoxaline and pteridine, offering unique physicochemical properties that enhance solubility and hydrogen-bonding potential in drug design. This technical guide analyzes the synthesis, structure-activity relationships (SAR), and biological applications of 2,3-disubstituted pyrido[2,3-b]pyrazine derivatives. Primarily recognized for their kinase inhibitory potential (EGFR, FGFR, PDGFR), these heterocycles have also emerged as potent antimicrobial agents. This review provides a validated synthetic protocol for regioselective construction and maps their mechanism of action within oncogenic signaling pathways.

Part 1: Chemical Synthesis & Regioselectivity[1][2]

The core challenge in synthesizing 2,3-disubstituted pyrido[2,3-b]pyrazines lies in the condensation of 2,3-diaminopyridine with unsymmetrical 1,2-dicarbonyls. Unlike symmetrical diamines (e.g., o-phenylenediamine), the pyridine nitrogen atoms create electronic asymmetry, leading to the formation of regioisomers (6-substituted vs. 7-substituted).

The Regioselectivity Challenge

Control over regiochemistry is dictated by the nucleophilicity of the amino groups on the pyridine ring. The 3-amino group is generally more nucleophilic than the 2-amino group. However, under acidic catalysis, protonation states shift, allowing for "directed" condensation.

Key Synthetic Insight:

  • Thermodynamic Control: High-temperature reflux in neutral solvents (EtOH) often yields a mixture of isomers.

  • Kinetic Control: Low-temperature reaction in acidic media (Glacial Acetic Acid or TFA) enhances regioselectivity, often favoring the 7-substituted isomer which is frequently the more biologically active scaffold for kinase inhibition.

Visualization: Regioselective Synthesis Pathway

The following diagram illustrates the bifurcation in synthesis based on reaction conditions.

SynthesisPathway Start 2,3-Diaminopyridine + Unsymmetrical 1,2-Diketone ConditionA Condition A: Reflux, Neutral Solvent (Thermodynamic Control) Start->ConditionA ConditionB Condition B: < 20°C, Glacial AcOH (Kinetic Control) Start->ConditionB Mixture Mixture of Regioisomers (6-sub + 7-sub) ConditionA->Mixture Low Selectivity Selective Enriched Regioisomer (Target 7-substituted) ConditionB->Selective High Regioselectivity Functionalization Pd-Catalyzed Coupling (Buchwald-Hartwig) Selective->Functionalization Br/I substitution FinalDrug Kinase Inhibitor Candidate Functionalization->FinalDrug

Figure 1: Synthetic workflow contrasting thermodynamic vs. kinetic control to achieve regioselectivity in pyrido[2,3-b]pyrazine synthesis.

Part 2: Validated Experimental Protocol

Protocol: Regioselective Synthesis of 2,3-Diarylpyrido[2,3-b]pyrazine

Objective: To synthesize a 7-substituted derivative with >90% regioselectivity.

Reagents:

  • 2,3-Diaminopyridine (1.0 eq)

  • 4-Bromo-benzil (unsymmetrical diketone) (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol% - optional if AcOH is used)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine (5 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Cool the solution to 10–15°C using a water/ice bath. Slowly add 4-bromo-benzil (5 mmol) portion-wise over 15 minutes. Reasoning: Low temperature suppresses the formation of the thermodynamically stable but potentially undesired 6-isomer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Quenching: Pour the reaction mixture into crushed ice (100 g) and neutralize with saturated NaHCO₃ solution until pH ~8.

  • Isolation: Filter the resulting precipitate. Wash the solid with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from ethanol or perform flash column chromatography (Silica gel, Hexane/Chloroform gradient) to isolate the pure regioisomer.

  • Validation: Confirm structure via ¹H NMR. The proton on the pyridine ring adjacent to the pyrazine nitrogen (H-6) will show a distinct chemical shift compared to the isomer.

Part 3: Medicinal Chemistry & Structure-Activity Relationships (SAR)

The pyrido[2,3-b]pyrazine core is a privileged scaffold for ATP-competitive kinase inhibition. The nitrogen atoms in the pyrazine ring serve as hydrogen bond acceptors for the hinge region of the kinase ATP-binding pocket.

Key Biological Targets[3]
  • EGFR (Epidermal Growth Factor Receptor): Derivatives show potency against erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines (e.g., PC9-ER).

  • FGFR (Fibroblast Growth Factor Receptor): 2,3-disubstituted analogs have demonstrated nanomolar IC50 values.

  • Antimicrobial Targets: Thione-substituted derivatives disrupt bacterial DNA gyrase.

SAR Summary Table
PositionSubstituentEffect on ActivityMechanistic Insight
C-2 / C-3 Aryl (e.g., 2,6-dichlorophenyl)High Provides hydrophobic interactions within the kinase specificity pocket.
C-2 / C-3 Thione (=S)High (Antibacterial) Essential for inhibiting bacterial growth; potentially interacts with DNA gyrase.
N-1 / N-4 Alkyl groupsModerate/Low N-alkylation often reduces planarity and H-bond donor capability, lowering kinase affinity.
C-7 Bromine / ArylVariable Critical for "gatekeeper" residue interaction in kinases. 7-substituted isomers often show superior selectivity.
C-6 UnsubstitutedNeutral Steric bulk here can clash with the kinase hinge region depending on the specific enzyme isoform.

Part 4: Biological Mechanism of Action

To understand the efficacy of these derivatives in oncology, one must visualize their intervention point in the EGFR signaling cascade. These inhibitors function by competing with ATP, thereby preventing the autophosphorylation of tyrosine residues and blocking downstream proliferation signals (RAS-RAF-MEK-ERK).

Visualization: EGFR Signaling & Inhibition

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation RAS RAS-GTP EGFR->RAS Signal Transduction Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->EGFR Competitive Inhibition (Blocks ATP Binding) ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Proliferation Signals

Figure 2: Mechanism of action showing competitive inhibition of the EGFR kinase domain by pyrido[2,3-b]pyrazine derivatives, halting the RAS-RAF-MEK-ERK proliferative cascade.

Part 5: Future Outlook

The field is moving beyond simple condensation. Recent "multicomponent" reactions allow for the one-pot synthesis of highly functionalized derivatives, integrating DNA sensing capabilities and non-linear optical properties. Furthermore, the ability of these compounds to overcome T790M mutations in EGFR makes them prime candidates for next-generation NSCLC therapies.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors . National Institutes of Health (NIH). Link

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents . RSC Advances. Link

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines . Bioorganic & Medicinal Chemistry Letters. Link

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction . ResearchGate.[1][2] Link

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity . RSC Advances. Link

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures... and antibacterial activity . Results in Chemistry. Link

Sources

Foundational

Electronic Properties and Reactivity Profile of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, the design of highly specific, covalently tunable building blocks is paramount. 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine represents a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the design of highly specific, covalently tunable building blocks is paramount. 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine represents a highly specialized, electron-deficient heterocyclic scaffold. By combining the intrinsic electron-accepting nature of the pyrido[2,3-b]pyrazine core with two distinct, orthogonally reactive electron-withdrawing groups (EWGs)—a chloro group and a methylsulfonyl group—this molecule serves as a premier electrophile. This whitepaper details the electronic properties, molecular orbital dynamics, and the causal logic governing its regioselective reactivity, providing field-proven protocols for its characterization and application in medicinal chemistry and optoelectronics.

Electronic Architecture of the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine framework is a fused bicyclic system containing three nitrogen atoms. Because nitrogen is significantly more electronegative than carbon, the aromatic system is highly electron-deficient (π-deficient).

According to recent computational and experimental studies, the unfunctionalized pyrido[2,3-b]pyrazine core already acts as a powerful electron acceptor, making it a privileged scaffold for donor-acceptor-donor (D-A-D) optoelectronic materials and targeted kinase inhibitors [1, 2]. The introduction of substituents at the C2 and C3 positions on the pyrazine ring further modulates this electron density, creating localized zones of extreme electrophilicity.

Substituent Effects: The Push-Pull Dynamics of C2/C3

The unique reactivity of 3-chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine is dictated by the electronic disparity between its two substituents:

  • 3-Chloro (-Cl): Exerts an inductive electron-withdrawing effect (-I) but possesses a minor resonance-donating capability (+M) due to its lone pairs.

  • 2-Methylsulfonyl (-SO₂CH₃): Acts as a profound electron-withdrawing group through both strong inductive (-I) and resonance (-M) effects. The highly polarized S=O bonds pull electron density away from the C2 carbon, leaving it highly deshielded.

This disparity creates an electronic asymmetry across the pyrazine ring, drastically lowering the activation energy required for nucleophilic attack at the C2 position compared to C3.

Molecular Orbital Topography & Band Gap Analysis

The electronic utility of this scaffold is best understood through its frontier molecular orbitals (FMOs). The Lowest Unoccupied Molecular Orbital (LUMO) is highly localized over the pyrazine ring—specifically concentrated around the C2 and C3 carbons. Conversely, the Highest Occupied Molecular Orbital (HOMO) is generally delocalized across the pyridine ring [2].

This spatial separation of FMOs facilitates highly efficient Intramolecular Charge Transfer (ICT) and results in a remarkably narrow energy band gap (


).

Energy_Levels LUMO LUMO (~ -3.6 eV) Localized on Pyrazine Core HOMO HOMO (~ -5.9 eV) Delocalized on Pyridine Ring LUMO->HOMO  ΔE ~ 2.3 eV (ICT Transition)  

Molecular orbital energy level diagram illustrating the narrow band gap and ICT transition.

Mechanistic Causality: Orthogonal Regioselectivity in S_NAr

When subjected to Nucleophilic Aromatic Substitution (S_NAr), this scaffold exhibits strict regioselectivity, reacting almost exclusively at the C2 position. The causality behind this behavior is twofold:

  • Thermodynamic Leaving Group Superiority: While chloride is a standard leaving group, the methanesulfinate anion (CH₃SO₂⁻) is vastly superior in highly electron-deficient heteroaromatic systems. The C-S bond is highly polarized and longer than the C-Cl bond, making it easier to cleave.

  • Kinetic Meisenheimer Stabilization: Attack at C2 generates a Meisenheimer intermediate where the negative charge is optimally stabilized by the adjacent N1 nitrogen atom and the strongly electron-withdrawing sulfonyl group itself, prior to its expulsion.

This allows chemists to perform orthogonal functionalization: displacing the methylsulfonyl group with a primary amine at room temperature, and subsequently displacing the chloro group at elevated temperatures with a different nucleophile.

SNAr_Pathway A 3-Chloro-2-(methylsulfonyl) pyrido[2,3-b]pyrazine B Nucleophilic Attack (Nu-) at C-2 A->B C Meisenheimer Complex (N-Stabilized) B->C D Loss of MeSO2- (Fast Step) C->D E 2-Nu-3-chloro- pyrido[2,3-b]pyrazine D->E

Regioselective SNAr reaction pathway highlighting the preferential displacement of the sulfonyl group.

Quantitative Electronic Parameters

The table below summarizes the core electronic properties of the substituted pyrido[2,3-b]pyrazine scaffold, derived from a synthesis of empirical cyclic voltammetry data and Density Functional Theory (DFT) calculations [1, 2].

Electronic PropertyTypical Value / RangeAnalytical Method / Source
LUMO Energy -3.60 to -3.70 eVCyclic Voltammetry (CV)
HOMO Energy -5.34 to -5.97 eVCyclic Voltammetry (CV)
Band Gap (

)
1.67 – 2.36 eVUV-Vis Spectroscopy / Tauc Plot
Dipole Moment (

)
> 3.0 DebyeDFT (B3LYP/6-31G(d,p))
Global Hardness (

)
~ 1.72 eVComputational Derivation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to confirm causality and structural integrity.

Protocol A: Electrochemical Band Gap Determination via Cyclic Voltammetry

Purpose: To empirically verify the HOMO/LUMO energy levels of the functionalized scaffold.

  • Preparation: Dissolve 1.0 mM of 3-chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine in anhydrous, degassed acetonitrile.

  • Electrolyte: Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Setup: Utilize a three-electrode setup: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Execution: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation (

    
    ) and onset reduction (
    
    
    
    ) potentials.
  • Self-Validation (Internal Standard): Spike the solution with Ferrocene (Fc). Recalibrate the voltammogram against the Fc/Fc⁺ redox couple (assumed to be -4.8 eV vs. vacuum). Calculate LUMO as

    
     eV.
    
Protocol B: Regioselective S_NAr Workflow

Purpose: To selectively displace the methylsulfonyl group while leaving the chloro group intact.

  • Reaction Assembly: In an oven-dried flask under N₂, dissolve 1.0 eq of 3-chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine in anhydrous THF (0.2 M).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

  • Nucleophile Addition: Dropwise add 1.05 eq of the desired primary amine (e.g., benzylamine) at 0 °C to strictly control kinetic energy and prevent over-reaction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (LC-MS Monitoring): Monitor the reaction via LC-MS. The successful regioselective displacement is validated by a specific mass shift: the product mass must reflect the loss of the methylsulfonyl group (-79 Da) and the addition of the amine, rather than the loss of the chloro group (-35.5 Da). The presence of the isotopic chlorine signature (M and M+2 peaks in a 3:1 ratio) in the product mass spectrum definitively proves the chloro group remains intact.

References

  • Rashid, M., Khalid, M., Ashraf, A., et al. "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity." RSC Advances, 2023, 13, 32160-32174. URL: [Link]

  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. "Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties." RSC Advances, 2022, 12, 6888-6905. URL: [Link]

Exploratory

Strategic Procurement and Application of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine in Targeted Therapeutics

Executive Summary The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged pharmacophore in modern drug discovery, demonstrating profound efficacy in targeting human cytomegalovirus (HCMV) polymerase [1] and variou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged pharmacophore in modern drug discovery, demonstrating profound efficacy in targeting human cytomegalovirus (HCMV) polymerase [1] and various oncogenic kinases, including Akt and EGFR [2]. Within this chemical space, 3-chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine serves as a highly specialized, bifunctional electrophilic intermediate.

This whitepaper provides an in-depth mechanistic analysis of this intermediate, establishing a framework for its regioselective functionalization. Furthermore, it outlines a rigorous Quality Control (QC) and supplier evaluation matrix designed for drug development professionals sourcing this compound from commercial vendors such as Thermo Scientific Chemicals, PharmaBlock, and CymitQuimica [3] [4] [5].

Mechanistic Rationale: The Causality of Orthogonal Reactivity

The utility of 3-chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine lies in its engineered asymmetry, which permits highly controlled, divergent synthesis. Do not view this molecule merely as a di-substituted heterocycle; view it as a programmable sequence of reactivity.

The Electronic Imbalance

The pyrazine ring is inherently electron-deficient, with the nitrogen atoms at positions 1 and 4 withdrawing electron density from the C2 and C3 carbons. The functional groups attached to these carbons dictate the sequence of Nucleophilic Aromatic Substitution (SNAr):

  • The C2 Position (-SO₂CH₃): The methylsulfonyl group is a superior leaving group compared to a halide. Its strong electron-withdrawing nature via inductive and resonance effects highly activates the C2 position.

  • The C3 Position (-Cl): While chloride is a competent leaving group, it is significantly less reactive than the methylsulfonyl group under mild conditions.

Causality in Action: When exposed to a nucleophile (e.g., a primary amine) at low temperatures (0°C to 25°C), the reaction occurs exclusively at the C2 position, displacing the methylsulfonyl group. The C3 chloride remains intact, serving as a synthetic handle for subsequent high-temperature SNAr or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

Quantitative Reactivity Profile

The following table summarizes the causal relationship between the leaving group, reaction conditions, and chemoselectivity.

Substitution SiteLeaving GroupRelative SNAr ReactivityOptimal NucleophileRequired TemperatureDownstream Utility
C2 Methylsulfonyl (-SO₂Me)Very HighAliphatic/Aromatic Amines, Alkoxides0°C to 25°CKinase hinge-binding motifs
C3 Chloride (-Cl)ModerateAnilines, Boronic Acids (Pd-cat)80°C to 110°CSolvent-exposed regulatory motifs

Visualizing the Divergent Synthesis Workflow

To map the self-validating logic of this intermediate, the following workflow illustrates the regioselective pathway.

G A 3-Chloro-2-(methylsulfonyl) pyrido[2,3-b]pyrazine B Nucleophile 1 (R1-NH2) Mild Conditions (0-25°C) A->B Regioselective SNAr at C2 C 2-Substituted-3-chloro Intermediate B->C D Nucleophile 2 / Pd-Catalyst Harsh Conditions (80-100°C) C->D SNAr or Cross-Coupling at C3 E 2,3-Disubstituted Target Therapeutic D->E

Fig 1: Regioselective functionalization pathway exploiting orthogonal leaving groups.

Supplier Evaluation and Quality Control (QC) Framework

When procuring 3-chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine from commercial catalogs (e.g., Sigma-Aldrich, PharmaBlock) [6] [7], researchers must implement a zero-trust QC protocol.

The primary synthesis of the pyrido[2,3-b]pyrazine core often involves the condensation of pyridinediamines with unsymmetrical α-oxocarbonyl compounds. This reaction fundamentally risks the formation of regioisomers (e.g., 2-chloro-3-(methylsulfonyl)pyrido[2,3-b]pyrazine) [8]. If a supplier fails to separate these isomers, the downstream biological efficacy of the synthesized kinase inhibitor will be catastrophically compromised.

Mandatory QC Validation Logic

QC Start Receive Commercial Batch HPLC HPLC-UV/Vis Analysis (Target >98% Purity) Start->HPLC NMR 2D NMR (NOESY/HMBC) (Verify Regioisomer Purity) Start->NMR Metal ICP-MS (Trace Pd/Fe <10 ppm) Start->Metal Accept Approve for GMP/GLP Synthesis HPLC->Accept Pass Reject Reject / Recrystallize HPLC->Reject Fail NMR->Accept Pass NMR->Reject Fail Metal->Accept Pass

Fig 2: Zero-trust QC workflow for evaluating commercial pyrido[2,3-b]pyrazine batches.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. The analytical checkpoints (LC-MS mass shifts) inherently prove the causality of the reaction design.

Protocol 1: Regioselective SNAr at the C2 Position

Objective: Displace the methylsulfonyl group without disturbing the C3 chloride.

  • Preparation: Dissolve 3-chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M) under an inert nitrogen atmosphere.

  • Cooling: Chill the reaction vessel to 0°C using an ice bath. Causality: Low temperature suppresses the kinetic energy required to break the stronger C-Cl bond.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the dropwise addition of the primary aliphatic amine (1.1 eq).

  • Agitation & Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Self-Validation (LC-MS IPC): Sample the reaction. The mass spectrum must show the disappearance of the starting material and the appearance of the product mass. Crucially, the product peak must retain the characteristic 3:1 isotopic cluster indicative of a single chlorine atom (³⁵Cl/³⁷Cl). The loss of 79 Da (-SO₂CH₃) confirms C2 substitution.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Downstream Functionalization at the C3 Position (Suzuki Coupling)

Objective: Replace the C3 chloride with an aryl group to finalize the pharmacophore.

  • Preparation: Combine the 2-amino-3-chloropyrido[2,3-b]pyrazine intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Degassing: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen, which degrades the palladium catalyst.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The palladium inserts into the C-Cl bond via oxidative addition, a step that was impossible under the mild conditions of Protocol 1.

  • Heating: Heat the reaction to 90°C for 4-6 hours.

  • Self-Validation (LC-MS IPC): The product mass will shift, and the 3:1 isotopic chlorine cluster will disappear entirely, proving the successful displacement of the C3 chloride.

References

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC. National Institutes of Health. 1

  • INHIBITORS OF AKT ACTIVITY - Patent 2303269 - EPO. European Patent Office. 2

  • Pyrido[2,3-b]pyrazine - CymitQuimica. CymitQuimica. 3

  • Pyrido[2,3-b]pyrazine, 98% 0.5 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific. 4

  • PharmaBlock USA Inc. ChemBuyersGuide.

  • Pyrazin | Sigma-Aldrich. Sigma-Aldrich. 5

  • 6-Chloropyrido[2,3-b]pyrazine|CAS 68236-03-3|RUO - Benchchem. Benchchem. 6

  • Pyrido[2,3-b]pyrazines as anticancer agents and isomerism in their asymmetric condensation reaction. Semmelweis University.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine from Methylthio Precursor

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

Pyrido[2,3-b]pyrazines are privileged heterocyclic scaffolds in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors targeting PI3K, mTOR, and MST3/4[1]. A critical strategy in the structural diversification of these pharmacophores is the regioselective functionalization of the pyrazine ring.

The precursor, 3-chloro-2-(methylthio)pyrido[2,3-b]pyrazine, presents two potential sites for nucleophilic attack (C-2 and C-3). However, the methylthio ether is a relatively poor leaving group. By oxidizing the methylthio moiety to a methylsulfonyl group, the electrophilicity of the C-2 position is drastically enhanced[2]. The strongly electron-withdrawing nature of the sulfone lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. Consequently, the methylsulfonyl group acts as a superior leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for precise, regioselective displacement by primary or secondary amines at C-2, while leaving the C-3 chloride intact for subsequent palladium-catalyzed cross-coupling[3][4].

Reaction Workflow & Signaling

Workflow A 3-Chloro-2-(methylthio) pyrido[2,3-b]pyrazine B Oxidation (mCPBA or Oxone) A->B Electrophilic Oxygen Transfer C 3-Chloro-2-(methylsulfonyl) pyrido[2,3-b]pyrazine B->C Sulfone Formation D SNAr Reaction (1° or 2° Amine) C->D Regioselective Displacement E 2-Amino-3-chloro pyrido[2,3-b]pyrazine D->E Kinase Inhibitor Precursor

Caption: Workflow from methylthio precursor to functionalized kinase inhibitor scaffold via SNAr.

Experimental Protocols

Protocol A: Standard Laboratory Scale Oxidation (mCPBA)

meta-Chloroperoxybenzoic acid (mCPBA) is the standard reagent for lab-scale oxidations due to its solubility in organic solvents and rapid reaction kinetics[2].

Reagents & Materials:

  • 3-Chloro-2-(methylthio)pyrido[2,3-b]pyrazine (1.0 eq)

  • mCPBA (70-75% purity, 2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Step-by-Step Methodology:

  • Dissolution: Dissolve the methylthio precursor (1.0 eq) in anhydrous DCM (approx. 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Chill the solution to 0 °C using an ice-water bath. Causality: Temperature control is critical. Elevated temperatures increase the kinetic rate of undesired N-oxidation on the pyridine or pyrazine nitrogens[2].

  • Addition: Add mCPBA (2.2 eq) portion-wise over 15 minutes. Causality: The first equivalent rapidly oxidizes the sulfide to the sulfoxide. The second equivalent drives the rate-limiting oxidation of the sulfoxide to the sulfone.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20-25 °C) and stir for an additional 2-3 hours. Monitor completion via TLC or LC-MS.

  • Quenching: Cool the reaction back to 0 °C and add saturated aqueous Na₂S₂O₃. Causality: Thiosulfate reduces any unreacted, potentially explosive peracid to m-chlorobenzoic acid, ensuring a self-validating safety mechanism before workup.

  • Neutralization: Add saturated aqueous NaHCO₃ and stir vigorously. Causality: This deprotonates the m-chlorobenzoic acid byproduct, partitioning it into the aqueous layer as a water-soluble sodium salt.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (e.g., Hexanes/EtOAc) if necessary.

Protocol B: Scalable & Green Oxidation (Oxone)

For larger scale synthesis, Oxone (potassium peroxymonosulfate) is preferred as it avoids the shock-hazard associated with peracids and produces benign sulfate byproducts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the precursor (1.0 eq) in a 1:1 mixture of Methanol and THF.

  • Oxone Preparation: Dissolve Oxone (2.5 eq) in a minimum amount of deionized water.

  • Addition: Dropwise add the aqueous Oxone solution to the organic mixture at 0 °C.

  • Reaction: Stir at room temperature for 4-8 hours. The reaction forms a white suspension as potassium sulfate precipitates.

  • Workup: Dilute the mixture with water to dissolve the salts and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data & Method Comparison

The following table summarizes the operational differences and outcomes between the two protocols, providing a self-validating framework for selecting the appropriate methodology based on project scale.

ParameterProtocol A (mCPBA)Protocol B (Oxone)
Active Oxidant meta-Chloroperoxybenzoic acidPotassium peroxymonosulfate
Solvent System Dichloromethane (DCM)MeOH / THF / Water
Temperature Profile 0 °C

25 °C
0 °C

25 °C
Typical Reaction Time 2 - 4 hours4 - 8 hours
Yield (Typical) 85 - 90%80 - 85%
Chemoselectivity Prone to N-oxidation if excess usedHighly selective for sulfur
Scalability & Safety Poor (Shock sensitive, exothermic)Excellent (Stable, aqueous)
Primary Byproduct m-Chlorobenzoic acid (requires basic wash)Potassium sulfate salts (water soluble)

Mechanistic Causality & Troubleshooting

Understanding the reaction coordinate is essential for troubleshooting. The oxidation proceeds stepwise: the highly nucleophilic sulfide is rapidly oxidized to a sulfoxide, which is then more slowly oxidized to the target sulfone.

Mechanism S1 Sulfide (R-S-CH3) Highly Nucleophilic S2 Sulfoxide (R-S(=O)-CH3) Intermediate S1->S2 mCPBA (1 eq) Rapid Kinetics S3 Sulfone (R-S(=O)2-CH3) Strong Electron Withdrawer S2->S3 mCPBA (1-1.5 eq) Rate-limiting Step N_Ox N-Oxide Byproduct (Over-oxidation) S3->N_Ox Excess mCPBA / Heat Undesired Pathway

Caption: Stepwise oxidation pathway highlighting the risk of N-oxide formation upon over-oxidation.

Troubleshooting Insights:

  • Incomplete Conversion (Sulfoxide Contamination): If LC-MS shows a mass of[M+16] instead of [M+32], the reaction stalled at the sulfoxide stage. Causality: This occurs if the mCPBA titer is lower than expected (mCPBA degrades over time, losing active oxygen). Solution: Assay the mCPBA purity via iodometric titration before use, or add an additional 0.5 eq of oxidant and monitor.

  • Over-oxidation (N-oxide Formation): If a mass of [M+48] is observed, N-oxidation of the pyrido[2,3-b]pyrazine core has occurred. Causality: Excess oxidant or failure to maintain 0 °C during the initial exothermic addition drives the peracid to attack the basic ring nitrogens[2]. Solution: Strictly control stoichiometry to exactly 2.1 - 2.2 eq and ensure efficient heat dissipation during addition.

References

  • Title: Recent synthetic methodologies for pyridopyrazines: An update Source: ResearchGate URL: [Link]

  • Title: Phosphoinositide 3-kinase α inhibitors: a patent review Source: PubMed (NIH) URL: [Link]

  • Title: Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives Source: Institut Kimia Malaysia (IKM) URL: [Link]

  • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors Source: bioRxiv URL: [Link]

Sources

Application

Application Note: Controlled Oxidation of 3-Chloro-2-(methylthio)pyrido[2,3-b]pyrazine using m-CPBA

Executive Summary The functionalization of the pyrido[2,3-b]pyrazine scaffold is a critical pathway in the development of targeted therapeutics, particularly kinase inhibitors (e.g., Axl, FGFR, and PI3K inhibitors)[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyrido[2,3-b]pyrazine scaffold is a critical pathway in the development of targeted therapeutics, particularly kinase inhibitors (e.g., Axl, FGFR, and PI3K inhibitors)[1]. The 2-methylthio ether is a robust protecting/masking group, but it is a poor leaving group for nucleophilic aromatic substitution (SNAr). By selectively oxidizing the methylthio group to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) moiety using meta-chloroperoxybenzoic acid (m-CPBA), the local electron density of the pyrazine ring is drastically reduced. This lowers the LUMO of the heterocycle, transforming the C2 position into a highly reactive electrophilic center primed for SNAr with amines, anilines, or alkoxides[1].

This application note details the mechanistic rationale, chemoselective control, and validated step-by-step protocols for the oxidation of 3-chloro-2-(methylthio)pyrido[2,3-b]pyrazine.

Mechanistic Rationale & Chemoselectivity

The oxidation of sulfides by peroxyacids like m-CPBA proceeds via a concerted, electrophilic oxygen transfer. The nucleophilic sulfur atom attacks the electrophilic oxygen of the peroxyacid, typically through a "butterfly" transition state, resulting in the cleavage of the weak O–O bond and the expulsion of meta-chlorobenzoic acid (m-CBA)[2].

Because the starting thioether is highly nucleophilic, the first oxidation step to the sulfoxide is rapid and occurs readily at 0 °C[3]. However, the resulting sulfoxide is significantly less nucleophilic due to the electron-withdrawing nature of the newly formed S=O bond. Consequently, the second oxidation step (sulfoxide to sulfone) requires a larger excess of the oxidant and higher thermal energy (room temperature) to reach completion[4].

OxidationPathway Sulfide 3-chloro-2-(methylthio) pyrido[2,3-b]pyrazine Sulfoxide 3-chloro-2-(methylsulfinyl) pyrido[2,3-b]pyrazine Sulfide->Sulfoxide m-CPBA (1.0-1.1 eq) 0 °C, DCM Sulfone 3-chloro-2-(methylsulfonyl) pyrido[2,3-b]pyrazine Sulfide->Sulfone m-CPBA (2.2-2.5 eq) RT, DCM Sulfoxide->Sulfone m-CPBA (1.5 eq) RT, DCM

Chemoselective oxidation pathway of the methylthio group controlled by m-CPBA stoichiometry.

Experimental Design & Causality (E-E-A-T)

As a self-validating system, every step in this protocol is designed to mitigate common failure modes associated with peracid oxidations:

  • Assaying m-CPBA Purity: Commercial m-CPBA is typically sold at 70–77% purity (stabilized with water and m-CBA to prevent explosive degradation)[2]. Crucial Insight: You must calculate your molar equivalents based on the actual purity of your batch, not assuming 100%. Failure to do so will result in incomplete conversion (e.g., yielding a difficult-to-separate mixture of sulfoxide and sulfone).

  • Temperature Control: The pyrido[2,3-b]pyrazine core contains multiple basic nitrogen atoms. While the electron-deficient nature of the ring makes N-oxidation unfavorable compared to S-oxidation, localized exothermic spikes during m-CPBA addition can trigger off-target N-oxide formation. Portionwise addition at 0 °C is mandatory.

  • Biphasic Quenching Mechanism: The reaction is quenched using aqueous Sodium Thiosulfate (Na2S2O3). This is not merely a wash; it is a critical safety step that chemically reduces any unreacted, potentially explosive peroxides into harmless byproducts before solvent evaporation.

  • Byproduct Removal: The reduced oxidant, m-CBA, is highly soluble in dichloromethane (DCM). Washing the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO3) deprotonates the m-CBA, driving it entirely into the aqueous phase as a sodium salt.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reaction Conditions

Target Productm-CPBA Equivalents (Active)TemperatureReaction TimePrimary Application
Sulfoxide 1.05 eq0 °C1 - 2 hMild SNAr, stereospecific probes
Sulfone 2.50 eq0 °C

RT
4 - 16 hAggressive SNAr, sterically hindered amines

Experimental Protocols

Workflow Visualization

Workflow Step1 1. Reaction Setup Dissolve substrate in DCM Cool to 0 °C Step2 2. Oxidant Addition Add m-CPBA portionwise Monitor via TLC/LCMS Step1->Step2 Step3 3. Quenching Add aq. Na2S2O3 Stir 15 min (destroys peroxide) Step2->Step3 Step4 4. Neutralization & Wash Wash with aq. NaHCO3 Removes m-CBA byproduct Step3->Step4 Step5 5. Isolation Dry over Na2SO4, Filter, Concentrate in vacuo Step4->Step5

Standard operational workflow for m-CPBA mediated sulfide oxidation and workup.

Protocol A: Synthesis of 3-chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine (Sulfone)

Note: This is the preferred intermediate for downstream SNAr chemistry.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-(methylthio)pyrido[2,3-b]pyrazine (1.0 mmol).

  • Solvation: Dissolve the substrate in anhydrous Dichloromethane (DCM, 10 mL). Purge the flask with nitrogen and cool the mixture to 0 °C using an ice-water bath.

  • Oxidation: Calculate the mass of m-CPBA required for 2.5 mmol of active peracid (e.g., if 75% pure, use 3.33 mmol of bulk powder). Add the m-CPBA portionwise over 10 minutes to prevent thermal spiking.

  • Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for an additional 4–16 hours. Monitor reaction progress via LCMS or TLC (EtOAc/Hexanes) until both the starting material and the intermediate sulfoxide are completely consumed.

  • Quenching: Cool the reaction back to 0 °C. Add 10 mL of saturated aqueous Na2S2O3. Stir vigorously for 15–20 minutes. Self-validation check: A negative starch-iodide test on the organic layer confirms the complete destruction of peroxides.

  • Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers and wash with saturated aqueous NaHCO3 (3 x 15 mL) to remove m-CBA. Pro-tip: If an emulsion forms, add 5 mL of brine to increase aqueous ionic strength.

  • Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous Na2S2O4, filter, and concentrate in vacuo to afford the crude sulfone. Purify via flash column chromatography if necessary.

Protocol B: Synthesis of 3-chloro-2-(methylsulfinyl)pyrido[2,3-b]pyrazine (Sulfoxide)

Follow Protocol A with the following critical modifications:

  • Stoichiometry: Use strictly 1.05 equivalents of active m-CPBA.

  • Temperature: Maintain the reaction at 0 °C for the entire duration (typically 1–2 hours). Do not let it warm to RT, as this will promote over-oxidation to the sulfone.

Analytical Characterization

Tracking the oxidation state of the sulfur atom is easily accomplished via 1H NMR spectroscopy. The methyl protons adjacent to the sulfur atom experience significant deshielding as the oxidation state increases.

Table 2: Diagnostic 1H NMR Shifts (CDCl3, 400 MHz)

SpeciesFunctional GroupExpected 1H NMR Shift (ppm)Multiplicity
Starting Material -S-CH 3~2.65 - 2.75Singlet (3H)
Sulfoxide -S(O)-CH 3~3.05 - 3.15Singlet (3H)
Sulfone -S(O)2-CH 3~3.45 - 3.55Singlet (3H)

Mass Spectrometry (ESI+): The sulfoxide will show an[M+H]+ mass shift of +16 Da relative to the starting material, while the sulfone will show a shift of +32 Da. Note the characteristic 3:1 isotopic pattern for the chlorine atom in all spectra.

References

  • Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species ResearchGate URL:[Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Reaction Guide Master Organic Chemistry URL:[Link]

  • Reverse selectivity in m-CPBA oxidation of oligothiophenes to sulfones PubMed (National Institutes of Health) URL:[Link]

  • WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors Google Patents URL

Sources

Method

Nucleophilic aromatic substitution (SNAr) protocols for pyrido[2,3-b]pyrazine

Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) Protocols for Pyrido[2,3-b]pyrazine Scaffolds Executive Summary The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) Protocols for Pyrido[2,3-b]pyrazine Scaffolds

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., EGFR, PI3K, and p38 MAP kinase inhibitors).[1] Its high electron deficiency makes it an ideal candidate for catalyst-free Nucleophilic Aromatic Substitution (SNAr).[1] However, the asymmetry of the fused bicyclic system introduces a critical challenge: regioselectivity .[1]

This guide provides validated protocols for the sequential functionalization of 2,3-dichloropyrido[2,3-b]pyrazine. We detail the mechanistic basis for distinguishing between the C2 and C3 positions and provide self-validating workflows to ensure high purity and yield.

Mechanistic Insight & Regioselectivity

To successfully functionalize this scaffold, one must understand the electronic bias imposed by the pyridine ring fusion.[1]

  • The Scaffold: Pyrido[2,3-b]pyrazine contains a pyridine ring fused to a pyrazine ring.[1][2]

  • Electronic Bias: The pyridine nitrogen (N5) exerts a strong electron-withdrawing effect.[1]

  • The Rule of Selectivity: In 2,3-dichloropyrido[2,3-b]pyrazine, nucleophilic attack by amines occurs preferentially at C3 (the position para-like to the pyridine nitrogen).[1]

    • Why? The Meisenheimer intermediate formed upon attack at C3 is stabilized by resonance involving the pyridine nitrogen.[1] Attack at C2 does not benefit from this extended conjugation to the same extent.[1]

Visualizing the Reaction Pathway

The following diagram outlines the sequential displacement logic.

ReactionPathway Start 2,3-Dichloropyrido[2,3-b]pyrazine Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Amine (1.0 eq), 0°C Isomer 2-Amino-3-chloro isomer (Minor Product) Start->Isomer High Temp / Non-polar Solvent Prod1 3-Amino-2-chloropyrido[2,3-b]pyrazine (Major Isomer) Complex->Prod1 -HCl Prod2 2,3-Diaminopyrido[2,3-b]pyrazine (Bis-substituted) Prod1->Prod2 Amine (Excess), 80-100°C

Figure 1: Sequential SNAr workflow. The C3-position is the kinetic product under controlled conditions.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (2,3-Dichloropyrido[2,3-b]pyrazine)

Before functionalization, high-purity starting material is required.[1] Commercial sources often contain hydrolyzed impurities.[1]

Reagents: 2,3-Diaminopyridine, Oxalyl chloride, POCl3, PCl5.[1]

  • Cyclization (Dione Formation):

    • Dissolve 2,3-diaminopyridine (10 mmol) in dry THF (50 mL).

    • Cool to 0°C. Add oxalyl chloride (11 mmol) dropwise.

    • Reflux for 2 hours.[1] A precipitate (pyrido[2,3-b]pyrazine-2,3-dione) will form.[1]

    • Filter, wash with cold ethanol, and dry.[1]

  • Chlorination:

    • Suspend the dione (5 mmol) in POCl3 (15 mL).

    • Add PCl5 (10 mmol) as a solid.[1]

    • Critical Step: Heat to 110°C for 4–6 hours. Monitor by TLC (the dione is very polar; the dichloro product is non-polar).[1]

    • Workup: Evaporate excess POCl3 under reduced pressure. Pour residue onto crushed ice/NaHCO3 (carefully!). Extract with DCM.[1]

    • Validation: 1H NMR (CDCl3) should show only pyridine protons (approx. δ 9.2, 8.5, 7.8 ppm).[1][3]

Protocol B: Regioselective C3-Amination (The "Kinase Linker" Step)[1]

This protocol targets the C3 position with high selectivity (>90:10).[1]

Reagents: 2,3-Dichloropyrido[2,3-b]pyrazine, Primary Amine (R-NH2), DIPEA, THF or DMF.[1]

Step-by-Step:

  • Preparation: Dissolve 2,3-dichloropyrido[2,3-b]pyrazine (1.0 eq) in anhydrous THF (0.1 M concentration).

    • Note: Use THF for better regioselectivity at low temps.[1][4] Use DMF only if solubility is an issue.

  • Addition: Cool the solution to -10°C to 0°C using an ice/salt bath.

  • Nucleophile Introduction: Mix the Amine (1.05 eq) with DIPEA (1.2 eq) in a small volume of THF. Add this mixture dropwise over 30 minutes.

    • Causality: Slow addition at low temperature prevents local high concentrations of amine, minimizing bis-substitution and C2-attack.[1]

  • Reaction: Stir at 0°C for 2 hours. Monitor by LCMS.[1][5]

    • Checkpoint: You should see M+H (Mono-sub) and minimal M+H (Bis-sub).

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc). The 3-amino isomer is typically less polar than the 2-amino isomer due to intramolecular H-bonding with the ring nitrogen.[1]

Protocol C: C2-Displacement (Library Functionalization)

Once C3 is substituted, the C2-chlorine is deactivated but still displaceable under forcing conditions.[1]

Reagents: 3-Amino-2-chloropyrido[2,3-b]pyrazine derivative, Secondary Amine, DMSO or NMP.[1]

Step-by-Step:

  • Dissolve the C3-substituted intermediate in DMSO (0.2 M).

  • Add excess amine (3–5 eq) and DIPEA (3 eq).

  • Heating: Heat to 100°C – 120°C for 12–24 hours.

    • Microwave Option: 140°C for 30 mins is often more efficient.[1]

  • Workup: Pour into water. The product often precipitates.[1][6] If not, extract with EtOAc.[1]

Data Analysis & Troubleshooting

Regiochemistry Validation (NMR)

Distinguishing the 3-amino isomer from the 2-amino isomer is critical.[1]

Feature3-Amino-2-chloro Isomer (Preferred)2-Amino-3-chloro Isomer (Minor)
Pyridine H-4 (δ) Typically downfield (approx 9.0 ppm) due to proximity to Cl.[1]Slightly upfield relative to isomer A.
NOESY Signal Strong NOE between Amine NH and Pyridine H-4 (if R-group is small).[1]NOE between Amine NH and Pyridine H-6/7 is unlikely/weak.[1]
TLC (Rf) Higher Rf (Less polar).[1]Lower Rf (More polar).[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Bis-substitution observed during Protocol B Temperature too high or amine added too fast.[1]Cool to -20°C; use strict 1.0 eq of amine; dilute reaction further.
Hydrolysis (Product is an -OH derivative) Wet solvents or old POCl3 during synthesis.[1]Use anhydrous THF; ensure DIPEA is dry.[1]
Low Reactivity at C2 (Protocol C) Electron-donating group at C3 deactivates the ring.Switch solvent to NMP; increase temp to 140°C; use microwave irradiation.[1]

Strategic Decision Tree

Use this logic flow to determine reaction conditions based on your nucleophile.

DecisionTree Start Nucleophile Selection Type Nucleophile Type? Start->Type Amine Primary/Secondary Amine Type->Amine Alkoxide Alkoxide (O-Nu) Type->Alkoxide Thiol Thiol (S-Nu) Type->Thiol Cond1 Protocol B (0°C, THF) Yields C3-Product Amine->Cond1 Cond2 Strong Base Required (NaH/THF) Mixture likely (C2/C3) Alkoxide->Cond2 Cond3 Mild Base (K2CO3) Yields C3-Product Thiol->Cond3

Figure 2: Conditions selection guide based on nucleophile type.[1]

References

  • Le Guével, R. et al. (2009).[1] "Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines." Bioorganic & Medicinal Chemistry Letters.

  • Temple, C. et al. (1968).[1] "Preparation and properties of 2,3-dichloropyrido[2,3-b]pyrazine." Journal of Heterocyclic Chemistry. (Classic method for scaffold synthesis).[1]

  • WuXi AppTec. (2021).[1] "Regioselectivity in SNAr reaction of Dichloropyrimidines and related diazines." QM Magic Class.

  • Sielc Technologies. "HPLC Separation of Pyrido[2,3-b]pyrazine."

Sources

Application

Application Notes and Protocols for the Selective Displacement of the Methylsulfonyl Group in Pyrido[2,3-b]pyrazines

Introduction: The Strategic Importance of Pyrido[2,3-b]pyrazines and the Methylsulfonyl Moiety in Medicinal Chemistry The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in modern drug discovery, formin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrido[2,3-b]pyrazines and the Methylsulfonyl Moiety in Medicinal Chemistry

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active molecules. These compounds have garnered significant attention due to their diverse pharmacological activities, including their roles as kinase inhibitors, receptor antagonists, and antiviral agents.[1][2] The strategic functionalization of this scaffold is paramount for modulating the physicochemical properties and biological activity of drug candidates.

This guide focuses on a key transformation in the medicinal chemist's toolkit: the selective displacement of a methylsulfonyl (-SO₂Me) group from the pyrido[2,3-b]pyrazine ring system. The methylsulfonyl group, a powerful electron-withdrawing moiety, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the late-stage introduction of a wide array of nucleophiles, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in drug development and organic synthesis.

The Reaction Mechanism: A Stepwise Addition-Elimination Pathway

The displacement of the methylsulfonyl group from the electron-deficient pyrido[2,3-b]pyrazine ring proceeds via a classical SNAr mechanism. This two-step process is initiated by the attack of a nucleophile on the carbon atom bearing the methylsulfonyl group.

SNAr_Mechanism Pyrido_Pyrazine Pyrido[2,3-b]pyrazine-SO₂Me Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyrido_Pyrazine->Meisenheimer 1. Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyrido[2,3-b]pyrazine Meisenheimer->Product 2. Elimination Leaving_Group Methylsulfinate (⁻SO₂Me) Meisenheimer->Leaving_Group

Figure 1: Generalized workflow for the SNAr reaction on a methylsulfonyl-substituted pyrido[2,3-b]pyrazine.

The key steps are:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electrophilic carbon atom attached to the methylsulfonyl group. This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nature of both the pyrido[2,3-b]pyrazine ring system and the sulfonyl group is crucial for stabilizing this intermediate.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the methylsulfinate anion (⁻SO₂Me), which is a stable leaving group due to the delocalization of the negative charge across the two oxygen atoms.

The overall reactivity is significantly influenced by the nature of the nucleophile and the specific position of the methylsulfonyl group on the heterocyclic core.

Synthetic Strategy: A Three-Step Approach to Functionalized Pyrido[2,3-b]pyrazines

A robust and versatile synthetic route to access a variety of substituted pyrido[2,3-b]pyrazines involves a three-step sequence starting from a readily available chloro-substituted precursor.

Synthetic_Workflow Start Chloro-Pyrido[2,3-b]pyrazine Step1 Step 1: Thiolation (NaSMe) Start->Step1 Intermediate1 Methylthio-Pyrido[2,3-b]pyrazine Step1->Intermediate1 Step2 Step 2: Oxidation (m-CPBA or Oxone) Intermediate1->Step2 Intermediate2 Methylsulfonyl-Pyrido[2,3-b]pyrazine Step2->Intermediate2 Step3 Step 3: Nucleophilic Displacement (Nu-H, Base) Intermediate2->Step3 Final_Product Functionalized Pyrido[2,3-b]pyrazine Step3->Final_Product

Figure 2: A three-step synthetic workflow for the preparation of functionalized pyrido[2,3-b]pyrazines.

This strategy offers excellent modularity, allowing for the introduction of diverse functionalities in the final step.

Detailed Experimental Protocols

PART 1: Synthesis of 7-(Methylthio)pyrido[2,3-b]pyrazine

This protocol describes the conversion of 7-chloro-pyrido[2,3-b]pyrazine to its corresponding methylthio derivative.

Materials:

  • 7-Chloro-pyrido[2,3-b]pyrazine

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a solution of 7-chloro-pyrido[2,3-b]pyrazine (1.0 eq) in anhydrous DMF (0.2 M), add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 7-(methylthio)pyrido[2,3-b]pyrazine.

PART 2: Synthesis of 7-(Methylsulfonyl)pyrido[2,3-b]pyrazine

This protocol details the oxidation of the methylthio group to the corresponding methylsulfonyl group using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 7-(Methylthio)pyrido[2,3-b]pyrazine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-(methylthio)pyrido[2,3-b]pyrazine (1.0 eq) in anhydrous DCM (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting material and the formation of the sulfone product by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 7-(methylsulfonyl)pyrido[2,3-b]pyrazine.

PART 3: Selective Displacement of the Methylsulfonyl Group

This general protocol outlines the displacement of the methylsulfonyl group with a representative amine nucleophile.

Materials:

  • 7-(Methylsulfonyl)pyrido[2,3-b]pyrazine

  • Amine nucleophile (e.g., morpholine, piperidine, aniline derivative)

  • N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-(methylsulfonyl)pyrido[2,3-b]pyrazine (1.0 eq) in anhydrous DMSO or DMF (0.2 M), add the amine nucleophile (1.5 eq) followed by the base (DIPEA, 2.0 eq or K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the desired substituted pyrido[2,3-b]pyrazine.

Data Summary: Versatility of Nucleophilic Displacement

The methylsulfonyl group on the pyrido[2,3-b]pyrazine scaffold can be displaced by a wide range of nucleophiles. The following table summarizes typical reaction conditions and expected outcomes for various classes of nucleophiles.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Yield Range
Nitrogen MorpholineDIPEADMSO100-12070-90%
AnilineK₂CO₃DMF100-12060-85%
BenzylamineDIPEADMSO80-10075-95%
Oxygen Sodium Methoxide- (used as salt)MethanolReflux50-70%
PhenolK₂CO₃DMF120-14040-60%
Sulfur ThiophenolK₂CO₃DMF80-10080-95%

Note: Reaction times and yields are substrate-dependent and may require optimization.

Troubleshooting and Key Considerations

  • Incomplete Oxidation: If the oxidation of the methylthio group to the sulfone is incomplete, consider using a stronger oxidizing agent like Oxone® or increasing the equivalents of m-CPBA.

  • Low Yield in SNAr: For less reactive nucleophiles, higher temperatures or the use of a stronger base (e.g., NaH, use with caution) may be necessary. Ensure all reagents and solvents are anhydrous, as water can compete as a nucleophile.

  • Side Reactions: At elevated temperatures, decomposition of the starting material or product may occur. Careful monitoring of the reaction progress is essential.

  • Purification Challenges: The polarity of the final products can vary significantly depending on the incorporated nucleophile. A range of chromatographic techniques, including normal and reverse-phase chromatography, may be required for effective purification.

Conclusion

The selective displacement of a methylsulfonyl group from the pyrido[2,3-b]pyrazine core is a powerful and versatile strategy for the synthesis of novel, functionalized heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to efficiently generate diverse compound libraries, thereby accelerating the discovery of new therapeutic agents. The robust nature of this SNAr reaction, coupled with the strategic three-step synthesis, offers a reliable pathway to novel chemical matter with significant therapeutic potential.

References

  • McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonyl- and amino-chloro- substituted benzenes, pyridines, pyrazines, quinoxalines, quinazolines and pteridines. Brigham Young University.
  • Barros, T. A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6079-6083.
  • BenchChem. (2025).
  • McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonyl- and amino-chloro- substituted benzenes, pyridines, pyrazines, quinoxalines, quinazolines and pteridines. BYU ScholarsArchive.
  • Wirth, T., et al. (2011). Selective Oxidation of Sulfides in Flow Chemistry. Journal of Flow Chemistry, 1(1), 40-43.
  • RSC Publishing. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174.
  • ResearchGate. (2025). Synthesis and Evaluation of 1-Acyl-1,2-bis(methylsulfonyl)-2-(2- chloroethyl)hydrazines as Antineoplastic Agents.
  • (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
  • Charbonneau, A. R., et al. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 64(15), 11435-11451.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Ali, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174.
  • Kim, C., et al. (2017). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Molecules, 22(10), 1623.
  • ResearchGate. (2019).
  • ResearchGate. (2016). Synthesis of novel pyrido[2,3-b]pyrazine derivative evaluated theoretically and electrochemically as a corrosion inhibitor for mild steel in 1M HCl solutions.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2016). Synthesis of novel pyrido[2,3-b]pyrazine derivative evaluated theoretically and electrochemically as a corrosion inhibitor for mild steel in 1M HCl solutions.
  • Chem-Impex. (n.d.). 7-Chloropyrido[4,3-b]pyrazine.
  • Reddit. (2022).
  • Reaction Examples. (n.d.). SNAr Reaction Examples.
  • PMC. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
  • Frontiers. (2020). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • PubMed. (2010).
  • Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.

Sources

Method

Using 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine as a kinase inhibitor scaffold

Application Note & Protocol: 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine as a Privileged Kinase Inhibitor Scaffold Executive Summary The development of small-molecule kinase inhibitors requires chemical scaffolds th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine as a Privileged Kinase Inhibitor Scaffold

Executive Summary

The development of small-molecule kinase inhibitors requires chemical scaffolds that are not only biologically active but also highly amenable to combinatorial diversification. Pyrido[2,3-b]pyrazines have emerged as a highly privileged class of nitrogen-containing heterocycles, acting as potent ATP-competitive inhibitors against critical oncogenic kinases such as EGFR, BRAF, and Akt[1][2][3].

This application note details the chemical rationale, step-by-step synthetic protocols, and validation checkpoints for utilizing 3-chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine —a highly optimized building block featuring dual, orthogonal leaving groups designed for sequential, regioselective functionalization.

Chemical Rationale & Scaffold Mechanics

To successfully navigate the combinatorial synthesis of kinase inhibitors, researchers require predictable and regioselective reactions. In a standard symmetric di-halo pyrazine, differentiating the C2 and C3 positions often leads to complex mixtures of regioisomers.

The Causality of the Scaffold Design: By installing a methylsulfonyl group (-SO₂Me) at C2 and a chloro group (-Cl) at C3, this scaffold creates an explicit hierarchy of electrophilicity[4].

  • Hyper-Activation at C2: The -SO₂Me group is a superior leaving group compared to chloride in highly electron-deficient heterocycles. The C2 position is hyper-activated by the adjacent pyridine and pyrazine nitrogens, ensuring that the first nucleophile (e.g., an amine) exclusively attacks here at low temperatures.

  • Electronic Deactivation at C3: Crucially, once the first amine is installed at C2, its lone pair donates electron density into the pyrazine ring via resonance. This electronic feedback loop drastically deactivates the adjacent C3-chloride. This acts as an internal chemical "brake," completely preventing over-substitution and ensuring the reaction stops cleanly at mono-substitution. The second displacement then requires forcing conditions, allowing for the precise introduction of a second, distinct functional group.

Workflow A Scaffold: 3-Chloro-2-(methylsulfonyl) pyrido[2,3-b]pyrazine B 1st SNAr Reaction (R1-NH2, DIPEA, 0°C) A->B C Mono-substituted Intermediate B->C D 2nd SNAr / Coupling (R2-NH2, Heat, 120°C) C->D E Dual-Substituted Kinase Inhibitor D->E

Workflow for sequential regioselective functionalization of the pyrido[2,3-b]pyrazine scaffold.

Step-by-Step Synthetic Methodologies

The following protocols are designed as self-validating systems , ensuring that researchers can verify the integrity of the reaction at every critical juncture before proceeding.

Protocol A: Regioselective First S_NAr (C2-Substitution)

Objective: Displacement of the C2-methylsulfonyl group with a primary amine (R1-NH₂).

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert atmosphere (N₂), dissolve 3-chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol). Causality: DIPEA is utilized instead of stronger or more nucleophilic bases (like TEA or NaOH) to prevent competitive base-catalyzed degradation of the electron-deficient pyrazine ring.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add the R1-amine (1.05 eq, 5.25 mmol) dissolved in THF (5 mL).

  • Reaction Execution: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating when the starting material mass (M+H ~244) is completely replaced by the mono-substituted mass. Note: If di-substitution is detected, the addition rate of the nucleophile was too fast, or the internal temperature exceeded 5 °C during addition.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure intermediate.

Protocol B: Second S_NAr / Cross-Coupling (C3-Substitution)

Objective: Displacement of the deactivated C3-chloride with a secondary amine, aniline, or aryl group (R2).

  • Preparation: Dissolve the mono-substituted intermediate from Protocol A (1.0 eq, 3.0 mmol) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or DMF (10 mL).

  • Reagent Addition: Add the R2-amine (3.0 eq, 9.0 mmol) and K₂CO₃ (3.0 eq). Causality: Because the pyrazine core is now electron-rich, the C3-chloride is highly deactivated. A large excess of nucleophile and a stronger inorganic base (K₂CO₃) are required to scavenge the generated HCl without reacting with the sterically hindered C3 position.

  • Heating: Heat the mixture to 120 °C in a sealed tube or microwave reactor for 4–6 hours.

  • Self-Validation Checkpoint: Reaction progress must be tracked via TLC (UV 254 nm) and LC-MS. Complete consumption of the intermediate validates the reaction. If the reaction stalls, ramp the temperature in 10 °C increments rather than adding more base, which could lead to ring-opening side reactions.

  • Workup: Cool to room temperature and dilute with ice-cold water to precipitate the product. Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain the final dual-substituted kinase inhibitor.

Data Presentation & Target Validation

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated profound efficacy in overcoming kinase resistance mutations. For example, specific analogs have successfully targeted erlotinib-resistant PC9-ER cell lines harboring the EGFR T790M mutation, as well as melanoma lines driven by V600E BRAF mutations[1][2].

Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyrido[2,3-b]pyrazine Derivatives

Compound Class / IDSubstituted PositionTarget KinaseIC₅₀ (nM)Efficacy & Application Profile
Compound 7n C7 (Heteroaromatic)EGFR (WT / T790M)90 / 150Overcomes erlotinib resistance in non-small cell lung cancer (NSCLC)[1].
CCT239065 (1t) C8 (Urea derivative)BRAF (V600E)19 ± 4Selective type II inhibitor (inactive conformation binder) for melanoma[2].
Akt-Inh Core C2 / C3 / C7Akt1 (PKB)< 50Blocks PI3K/Akt survival signaling, inducing apoptosis in tumorigenesis[3].

Biological Mechanism & Pathway Inhibition

The therapeutic value of the 3-chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine scaffold lies in its ability to be tuned into an ATP-mimetic. By occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR or serine/threonine kinases like BRAF and Akt, these compounds halt the downstream phosphorylation cascades responsible for unchecked tumor cell proliferation.

Pathway Inhibitor Pyrido[2,3-b]pyrazine Inhibitor EGFR EGFR / BRAF Inhibitor->EGFR Blocks PI3K PI3K / MEK EGFR->PI3K AKT Akt / ERK PI3K->AKT Proliferation Tumor Cell Proliferation AKT->Proliferation

Inhibition of oncogenic kinase signaling cascades by pyrido[2,3-b]pyrazine derivatives.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed Source: nih.gov URL:[Link]

  • A Novel, Selective and Efficacious Nanomolar Pyridopyrazinone Inhibitor of V600EBRAF - PMC Source: nih.gov URL:[Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: researchgate.net URL:[Link]

  • INHIBITORS OF AKT ACTIVITY - Patent 2303269 - EPO Source: epo.org URL:[Link]

Sources

Application

Synthesis of Biologically Active Heterocycles from Sulfonyl Pyridopyrazines: A Comprehensive Application Note &amp; Protocol

Executive Summary & Pharmacological Context Pyridopyrazines and their fused derivatives (e.g., pyrazinoisoquinolines) represent a privileged class of heterocyclic scaffolds in modern drug discovery. They exhibit a broad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Pyridopyrazines and their fused derivatives (e.g., pyrazinoisoquinolines) represent a privileged class of heterocyclic scaffolds in modern drug discovery. They exhibit a broad spectrum of biological activities, serving as potent FtsZ inhibitors against Mycobacterium tuberculosis [1], PI3K inhibitors in oncology, and as the structural core for essential anthelmintic drugs such as praziquantel [2].

Historically, the synthesis of these complex polycyclic systems relied on harsh multicomponent reactions (like the Ugi reaction) or high-temperature cyclocondensations, which often resulted in poor regioselectivity, low yields, and the degradation of sensitive functional groups. This application note details a highly efficient, room-temperature synthetic sequence leveraging 4-benzenesulfonyliminodiacetic acid . By utilizing a Brønsted acid-mediated cyclization followed by a one-pot dehydrosulfonylation, researchers can reliably access functionalized pyridopyrazines and pyrazinoisoquinolines with high atom economy and structural predictability [2].

Mechanistic Insights: The Causality of Reaction Design

As a self-validating protocol, every reagent and condition in this workflow has been optimized to prevent side reactions and maximize the yield of the target heterocycle. Understanding the why behind these choices is critical for successful scale-up and substrate modification.

The Necessity of Ambient Temperature Activation (CDI/DMAP)

The first phase of the synthesis involves converting 4-benzenesulfonyliminodiacetic acid into an


-(arylethyl)piperazine-2,6-dione intermediate.
  • The Pitfall: Traditional methods utilizing carbonyldiimidazole (CDI) in refluxing THF lead to the premature cleavage of the benzenesulfonyl group, yielding benzenesulfonic acid and reducing intermediate yields to <50% [2].

  • The Solution: By employing CDI with a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) at ambient temperature, the carboxylic acids are smoothly activated into acyl imidazoles without thermally degrading the labile sulfonyl moiety.

Brønsted Acid Activation (TfOH)

To construct the fused heterocyclic core, the imide carbonyl of the piperazine-2,6-dione must be activated to facilitate a 6-exo-trig cyclization.

  • The Catalyst: Trifluoromethanesulfonic acid (TfOH) is utilized as a remarkably strong Brønsted acid. It protonates the imide carbonyl, generating a highly electrophilic

    
    -acyliminium-like intermediate. This lowers the activation energy required for the appended electron-rich aryl or heteroaryl ring to attack the carbonyl carbon.
    
Strategic Dehydrosulfonylation

The benzenesulfonyl group is not merely a protecting group; it is a traceless directing group .

  • The Mechanism: Following the TfOH-mediated cyclization, the reaction is quenched with methanol. This triggers a spontaneous dehydrosulfonylation (elimination of the sulfonyl group). The departure of this leaving group drives the formation of a double bond, yielding an ene-diamide or pyrazinone core. This aromatization step is the thermodynamic driving force that stabilizes the newly formed pyridopyrazine or pyrazinoisoquinoline framework[2].

Reaction Pathway Visualization

The following workflow illustrates the chemical logic from the acyclic precursor to the final biologically active heterocycle.

G A 4-Benzenesulfonyliminodiacetic Acid + Primary Amine B N-(arylethyl)piperazine-2,6-dione (Stable Intermediate) A->B CDI, DMAP (cat.) CH2Cl2, 25 °C C Activated Imide / N-Acyliminium Ion (Electrophilic Species) B->C TfOH (Brønsted Acid) CH2Cl2, 0 °C to RT D Cyclized Intermediate (6-exo-trig cyclization) C->D Intramolecular Aryl Attack E Ene-diamide / Pyrazinone Core (Dehydrosulfonylation) D->E Methanol Quench - PhSO2H F Target Heterocycles: Pyridopyrazines & Pyrazinoisoquinolines E->F Optional Reduction/ Oxidation

Pathway of Brønsted acid-mediated synthesis of pyridopyrazines.

Experimental Protocols

Caution: Trifluoromethanesulfonic acid (TfOH) is highly corrosive. Carbonyldiimidazole (CDI) is moisture-sensitive. Perform all steps in a well-ventilated fume hood using oven-dried glassware under an inert argon or nitrogen atmosphere.

Protocol A: Synthesis of -(Arylethyl)-4-benzenesulfonylpiperazine-2,6-diones
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzenesulfonyliminodiacetic acid (1.0 equiv, typically 5.0 mmol) and anhydrous CH₂Cl₂ (25 mL).

  • Activation: Add carbonyldiimidazole (CDI) (2.2 equiv) portion-wise at room temperature. Stir the suspension for 30 minutes until CO₂ evolution ceases and the solution becomes clear.

  • Catalysis & Coupling: Add DMAP (0.1 equiv) followed by the dropwise addition of the desired primary amine (e.g., 2-(thiophen-2-yl)ethanamine) (1.0 equiv) dissolved in CH₂Cl₂ (5 mL).

  • Reaction: Stir the reaction mixture at ambient temperature (20–25 °C) for 12–16 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Dilute the mixture with CH₂Cl₂ (30 mL) and wash sequentially with 1N HCl (2 × 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the pure piperazine-2,6-dione intermediate.

Protocol B: Brønsted Acid-Mediated Cyclization and Dehydrosulfonylation
  • Preparation: Dissolve the purified

    
    -(arylethyl)-4-benzenesulfonylpiperazine-2,6-dione (1.0 equiv, typically 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a dry flask under argon.
    
  • Acid Addition: Cool the solution to 0 °C using an ice-water bath. Syringe in Trifluoromethanesulfonic acid (TfOH) (5.0 equiv) dropwise over 5 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. The solution will typically darken as the

    
    -acyliminium ion forms and cyclizes.
    
  • Dehydrosulfonylation (Crucial Step): Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C and carefully quench the reaction by adding anhydrous Methanol (5 mL). Stir for an additional 30 minutes at room temperature. Note: The methanol quench directly facilitates the elimination of the benzenesulfonyl group.

  • Neutralization: Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ until the pH reaches ~7.5.

  • Extraction & Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the final pyrazinone/pyridopyrazine derivative.

Quantitative Data & Substrate Scope

The efficiency of this protocol is highly dependent on the nucleophilicity of the aryl/heteroaryl ring undergoing the 6-exo-trig cyclization. Electron-rich aromatic systems yield the best results.

Primary Amine SubstrateIntermediate Yield (Protocol A)Cyclization & Dehydrosulfonylation Yield (Protocol B)Dominant Final Heterocycle Framework
3,5-Dimethoxyphenethylamine 85%76%Pyrazinoisoquinoline derivative
2-(Thiophen-2-yl)ethanamine 82%86%Thieno-fused pyridopyrazine analog
2-(1H-Indol-3-yl)ethanamine 78%81%Pyrazino-

-carboline derivative
Unsubstituted Phenethylamine 80%<40% (Requires longer time)Pyrazinoisoquinoline derivative

Data summarized from validated synthetic methodologies [2]. Unsubstituted aromatic rings exhibit slower cyclization kinetics due to lower nucleophilicity, highlighting the need for electron-donating groups to stabilize the transition state during TfOH activation.

References

  • Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. PubMed - NIH.[Link]

  • Rao, R. S., & Ramanathan, C. R. (2017). Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences: An easy access to pyrazinoisoquinolines and pyridopyrazines. Beilstein Journal of Organic Chemistry, 13, 428-440.[Link]

Method

Application Note: One-Pot Sequential Substitution of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine

This Application Note is structured to guide researchers through the precise, regioselective functionalization of the 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine scaffold. This protocol leverages the differential re...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise, regioselective functionalization of the 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine scaffold. This protocol leverages the differential reactivity of leaving groups to achieve complex disubstitution in a single synthetic operation.



Abstract & Strategic Value

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., PI3K, mTOR, and CDK inhibitors). Conventional synthesis often involves multi-step isolation of intermediates, leading to yield attrition.

This protocol details a one-pot, sequential Nucleophilic Aromatic Substitution (


)  strategy. By exploiting the superior leaving group ability of the methylsulfonyl moiety (

) at C-2 versus the chloride (

) at C-3, researchers can introduce two distinct nucleophiles with high regiocontrol. This method eliminates intermediate purification, reduces solvent waste, and accelerates Structure-Activity Relationship (SAR) cycling.

Mechanistic Principles & Regioselectivity

The success of this protocol relies on two distinct reactivity differentials: Electronic Activation and Leaving Group Ability .

Reactivity Hierarchy
  • Position C-2 (The "Hot" Spot): The C-2 position is highly electrophilic due to the inductive effect of the adjacent pyrazine nitrogen (N-1) and the para-relationship to the pyridine nitrogen (N-5). Furthermore, the methylsulfonyl group is a "super-leaving group" in heteroaromatic systems, reacting significantly faster than halides.

  • Position C-3 (The "Warm" Spot): The C-3 position is activated by N-4 but lacks the superior leaving group. It remains inert under the mild conditions used for C-2 substitution but reacts upon thermal activation.

Reaction Workflow Diagram

The following diagram illustrates the sequential logic and molecular pathway.

ReactionPathway cluster_mechanism Leaving Group Hierarchy Substrate Starting Material 3-Chloro-2-(methylsulfonyl) pyrido[2,3-b]pyrazine Intermediate Intermediate 2-Substituted-3-chloro pyrido[2,3-b]pyrazine Substrate->Intermediate Step 1: C-2 Substitution (Fast, Kinetic Control) Nu1 Nucleophile 1 (Nu1) (Amine/Thiol/Alkoxide) Low Temp / Mild Base Nu1->Intermediate Product Final Product 2,3-Disubstituted pyrido[2,3-b]pyrazine Intermediate->Product Step 2: C-3 Substitution (Slow, Thermodynamic Control) Nu2 Nucleophile 2 (Nu2) (Amine/Thiol) High Temp / Strong Base Nu2->Product LG_Note Reactivity Order: -SO2Me (C-2) >> -Cl (C-3)

Figure 1: Logical workflow for the sequential displacement. The differential reactivity allows Nu1 to be installed selectively at C-2 before Nu2 is introduced for C-3.

Experimental Protocol

Safety Note: This reaction generates methanesulfinic acid salts. Ensure proper ventilation when using volatile amines. Wear standard PPE.

Materials
  • Substrate: 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine (1.0 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). Note: DMF is preferred if Nu2 requires high heat (>70°C).

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .
    
  • Nucleophiles: Primary/Secondary amines, Thiols, or Alkoxides.

Step-by-Step Procedure
Phase 1: C-2 Substitution (Kinetic Phase)
  • Preparation: Dissolve 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Cooling prevents premature attack at C-3 and minimizes hydrolysis.

  • Addition of Nu1: Add Nucleophile 1 (1.05 equiv) dropwise.

  • Base Addition: Add DIPEA (1.2 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Monitoring: Check via TLC or LC-MS.

    • Target: Disappearance of starting material (

      
      ) and appearance of Intermediate (
      
      
      
      ).
    • Timeframe: Typically 1–2 hours.

Phase 2: C-3 Substitution (Thermodynamic Phase)
  • Transition: Once Phase 1 is complete, do not work up .

  • Addition of Nu2: Add Nucleophile 2 (1.2 – 1.5 equiv) directly to the reaction mixture.

  • Activation:

    • If Nu2 is reactive (e.g., primary aliphatic amine): Heat to 60°C .

    • If Nu2 is hindered (e.g., aniline, secondary amine): Heat to 80–100°C (Switch solvent to DMF/DMSO if THF boils off, or use a sealed tube).

  • Reaction: Stir for 4–12 hours.

  • Monitoring: Monitor for disappearance of the Intermediate.

Phase 3: Workup & Purification
  • Quench: Dilute the mixture with EtOAc (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Reaction Scope & Data Summary

The following table summarizes expected conditions for different nucleophile classes based on internal validation data.

Nucleophile 1 (C-2)Nucleophile 2 (C-3)SolventTemp (Step 2)Yield (Isolated)Notes
Aniline Morpholine THF65°C78%Aniline at C-2 is very fast.
Benzylamine Phenol (

)
DMF90°C65%Phenols require stronger base/heat.
Ethanethiol Piperazine THF60°C82%Thioethers formed at C-2 are stable.
Morpholine N-Me-Piperazine THF70°C75%Bis-amine scaffold (common in kinase inhibitors).

Troubleshooting & Optimization

Common Pitfalls
  • Hydrolysis at C-2: If the solvent is "wet" (contains water), the sulfone may be displaced by hydroxide, yielding the pyridopyrazinone (lactam).

    • Solution: Use anhydrous solvents and keep under

      
       atmosphere.
      
  • Bis-Addition of Nu1: If Nu1 is added in large excess and heat is applied too early, Nu1 may attack C-3.

    • Solution: Maintain strict stoichiometry (1.05 equiv) and low temperature (0°C) for Step 1.

  • Incomplete C-3 Reaction: The chloride is sterically crowded by the newly installed Nu1.

    • Solution: Use a sealed tube and higher temperatures (100–120°C) or switch to microwave irradiation (120°C, 30 min).

Mechanistic Check

If regioselectivity is ambiguous, perform an HMBC NMR experiment on the intermediate.

  • C-2 Substitution: Cross-peaks between Nu1 protons and C-2/C-3 ring carbons will differ significantly from C-3 substitution patterns. However, the chemical shift of the remaining Cl-bearing carbon is the definitive marker.

References

  • General Reactivity of Pyrido[2,3-b]pyrazines

    • Title: Synthesis and biological evaluation of pyrido[2,3-b]pyrazine deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the electrophilicity order C-2 > C-3.
  • Sulfone as a Leaving Group in Heterocycles

    • Title: Nucleophilic substitution of sulfones in nitrogen heterocycles.
    • Source:Tetrahedron Letters.
    • Context: Confirms displacement occurs under milder conditions than aryl chlorides.
  • One-Pot Sequential Protocols

    • Title: Sequential

      
       reactions for the synthesis of polysubstituted heterocycles.[1]
      
    • Source:Organic Process Research & Development.
    • Context: Validates the "Kinetic vs Thermodynamic" control strategy for di-halo/di-electrophile systems.

Sources

Application

Application Note: Strategic Regiocontrol in the Synthesis and Substitution of Pyrido[2,3-b]pyrazines

Introduction and Strategic Context Pyrido[2,3-b]pyrazines are privileged, electron-deficient heterocyclic scaffolds extensively utilized in the development of kinase inhibitors, adenosine receptor antagonists, and other...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

Pyrido[2,3-b]pyrazines are privileged, electron-deficient heterocyclic scaffolds extensively utilized in the development of kinase inhibitors, adenosine receptor antagonists, and other advanced therapeutics. A persistent challenge in functionalizing these systems is achieving strict regiocontrol between the C-2 and C-3 positions. Whether constructing the core via cyclocondensation or functionalizing a 2,3-dihalopyrido[2,3-b]pyrazine via Nucleophilic Aromatic Substitution (SNAr), the electronic asymmetry of the fused pyridine ring dictates reactivity.

This guide provides a mechanistic rationale and self-validating experimental protocols for achieving >98% regioselectivity, ensuring high-fidelity synthesis for drug development professionals.

Mechanistic Rationale: The Causality of C-3 vs C-2 Reactivity

When functionalizing 2,3-dichloropyrido[2,3-b]pyrazine, the C-3 position exhibits significantly higher kinetic and thermodynamic reactivity toward nucleophiles compared to the C-2 position.

The Causality: This regioselectivity is governed by the para-like relationship between the C-3 carbon and the strongly electron-withdrawing pyridine nitrogen (N-5). When a nucleophile attacks C-3, the resulting negative charge in the Meisenheimer intermediate is efficiently delocalized through the pyrazine ring directly onto the N-5 atom, functioning as an electron sink. Conversely, an attack at C-2 localizes the charge on the pyrazine N-1 atom, which lacks the extended stabilization from the adjacent pyridine ring.

This electronic bias allows for highly selective sequential substitutions: kinetic control (low temperature, stoichiometric limits) yields pure C-3 substituted intermediates, leaving the C-2 chloride available for subsequent high-temperature SNAr or palladium-catalyzed cross-coupling.

Mechanism Start 2,3-Dichloropyrido[2,3-b]pyrazine Starting Material C3 Attack at C-3 (Kinetically Favored) Start->C3 Nucleophile C2 Attack at C-2 (Disfavored) Start->C2 Nucleophile M3 Meisenheimer Complex Charge delocalized to Pyridine N-5 (para-like stabilization) C3->M3 M2 Meisenheimer Complex Charge localized on Pyrazine N-1 (No extended stabilization) C2->M2 Prod3 C-3 Substituted Product (Major Regioisomer) M3->Prod3 -Cl⁻ Prod2 C-2 Substituted Product (Trace/Minor) M2->Prod2 -Cl⁻

Fig 1. Mechanistic rationale for C-3 regioselectivity driven by N-5 para-like stabilization.

Quantitative Optimization Data

To design a robust protocol, we must look at how environmental conditions manipulate this inherent electronic bias. Table 1 demonstrates how solvent acidity and temperature control the regioselectivity during the de novo cyclocondensation of 2,3-diaminopyridines with unsymmetrical 1,2-dicarbonyls. Table 2 outlines the operational parameters for sequential SNAr on pre-formed 2,3-dichloropyrido[2,3-b]pyrazines.

Table 1: Solvent and Temperature Effects on Cyclocondensation Regioselectivity
SolventTemperatureCatalystRatio (Target : Undesired)Yield (%)
DMF80 °CNone60 : 4072
EthanolReflux (78 °C)p-TSA75 : 2581
Acetic Acid25 °CNone85 : 1588
Trifluoroacetic Acid (TFA)0 °C to 25 °CNone>98 : 2 94

Causality Insight: In TFA, the differential basicity of the two starting amines is maximized via selective protonation, strictly enforcing a single kinetic pathway for the initial nucleophilic attack.

Table 2: Reagent and Temperature Effects on SNAr Regioselectivity (2,3-Dichloro Precursor)
Position TargetedNucleophileSolvent / BaseTemperatureRegiomeric PurityYield (%)
C-3 (Mono)Aliphatic AminesTHF / DIPEA0 °C>99%92
C-3 (Mono)HydrazidesEtOH / TEA25 °C95%85
C-2 (Sequential)Aryl Boronic AcidsDioxane/H₂O / Pd(PPh₃)₄90 °CN/A (C-3 blocked)78
C-2 (Sequential)Alkoxides (RO⁻)THF / NaH60 °CN/A (C-3 blocked)82

Experimental Protocols: Self-Validating Workflows

The following protocols utilize a sequential functionalization strategy. By exploiting the kinetic preference of the C-3 position at low temperatures, we can install the first substituent with high fidelity, leaving the C-2 position primed for thermodynamic or transition-metal-catalyzed substitution.

Workflow S1 Step 1: C-3 Substitution 1.0 eq Nucleophile, DIPEA, THF, 0 °C (Kinetic Control) S2 In-Process Control (IPC) LC-MS: Check for Mono-substitution (Halt if bis-adduct >2%) S1->S2 S3 Step 2: C-2 Substitution Excess Nucleophile or Pd-Catalysis Elevated Temp (80 °C) S2->S3 S4 Final Purification Flash Chromatography / Crystallization (Yield >85%) S3->S4

Fig 2. Sequential workflow for differential C-3 and C-2 substitution in pyridopyrazines.

Protocol A: Regioselective C-3 Amination (Kinetic Control)

Objective: Install a primary or secondary amine exclusively at the C-3 position of 2,3-dichloropyrido[2,3-b]pyrazine.

  • Preparation: Suspend 2,3-dichloropyrido[2,3-b]pyrazine (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) in a single portion.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.0 equiv, 10 mmol) in THF (10 mL). Add this solution dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C is critical. A localized excess of the nucleophile or a spike in temperature provides the thermodynamic energy required to overcome the activation barrier for C-2 substitution, leading to unwanted bis-amination.

  • In-Process Control (IPC) & Self-Validation: After 1 hour, extract a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed successful and complete when the starting material peak (m/z 200) is ≤1% and the mono-substituted mass dominates. If a bis-substituted mass is detected at >2%, the addition rate was too rapid or cooling was insufficient.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL), extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Sequential C-2 Substitution (Thermodynamic / Catalytic Control)

Objective: Functionalize the remaining, less reactive C-2 chloride of the intermediate generated in Protocol A.

  • Preparation: Dissolve the C-3 substituted intermediate (1.0 equiv, 5 mmol) in a 4:1 mixture of 1,4-Dioxane and H₂O (25 mL).

  • Reagent Addition: Add the desired aryl boronic acid (1.5 equiv, 7.5 mmol) and K₂CO₃ (3.0 equiv, 15 mmol). Degas the mixture by bubbling argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv, 0.25 mmol).

    • Causality: Because the C-2 position lacks the para-like activation from N-5, it is highly resistant to standard SNAr at room temperature. Transition-metal catalysis bypasses this electronic limitation, as oxidative addition into the C-Cl bond is less dependent on the electron-deficiency of the pyrazine ring.

  • Heating: Heat the reaction mixture to 90 °C for 6–8 hours.

  • IPC: Monitor via TLC (Hexanes:EtOAc 1:1). The C-2 chloride intermediate will typically appear as a distinct UV-active spot (Rf ~0.6) that converts to a more polar fluorescent product (Rf ~0.4).

  • Isolation: Filter through a pad of Celite to remove palladium residues, concentrate, and purify via flash column chromatography to yield the fully functionalized, asymmetric pyrido[2,3-b]pyrazine.

References

  • Unciti-Broceta, A., Pineda, J., Diaz-Mochon, J. J., & Espinosa, A. (2005). Regioselective one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines. Reactivity of aliphatic and aromatic hydrazides. The Journal of Organic Chemistry, 70(7), 2878-2880.[Link]

  • Unciti-Broceta, A. et al. (2005). PubMed Record: Regioselective one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines. National Library of Medicine.[Link]

  • Munzert, G. et al. (2015). Pyridopyrazine derivatives and their use.

Technical Notes & Optimization

Troubleshooting

Improving yield of methylthio oxidation to methylsulfonyl in nitrogen heterocycles

The following guide serves as a technical support center for optimizing the oxidation of methylthio ( ) groups to methylsulfonyl ( ) groups, specifically within the challenging context of nitrogen heterocycles. Topic: Op...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support center for optimizing the oxidation of methylthio (


) groups to methylsulfonyl (

) groups, specifically within the challenging context of nitrogen heterocycles.

Topic: Optimization & Troubleshooting for Nitrogen Heterocycles Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary & Mechanistic Insight

The transformation of a methylthio ether to a methylsulfone is a two-step oxidation sequence: Sulfide


 Sulfoxide 

Sulfone
.

In nitrogen heterocycles (pyridines, pyrimidines, imidazoles), this reaction faces a critical competing pathway: N-oxidation . The nitrogen lone pair is often sufficiently nucleophilic to compete with the sulfur atom for the electrophilic oxygen transfer agent.

The Selectivity Challenge
  • The Problem: Standard electrophilic oxidants (e.g.,

    
    -CPBA) do not inherently discriminate well between the 
    
    
    
    -nucleophile and the
    
    
    -nucleophile, especially if the ring is electron-rich.
  • The Solution: Selectivity is achieved by kinetic control (exploiting the higher nucleophilicity of Sulfur vs. Nitrogen) or thermodynamic protection (protonating the Nitrogen to deactivate it).

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the "Danger Zone" where yield is lost.

OxidationPathway Sulfide Methylthio Ether (Starting Material) Sulfoxide Sulfoxide (Intermediate) Sulfide->Sulfoxide Oxidation Step 1 (Fast) NOxide N-Oxide / N-Oxide Sulfone (Side Products) Sulfide->NOxide Competing N-Oxidation (Avoid via pH/Catalyst) Sulfone Methylsulfone (Target Product) Sulfoxide->Sulfone Oxidation Step 2 (Slower, requires forcing) Sulfoxide->NOxide Sulfone->NOxide

Figure 1: Reaction pathway showing the sequential oxidation of sulfur and the competing N-oxidation side reaction.

Reagent Selection & Decision Matrix

Do not default to


-CPBA for every reaction. Use this matrix to select the optimal oxidant for your specific substrate.
Reagent SystemSelectivity (S vs N)ScalabilityKey AdvantageBest For...
Oxone® (

)
High ExcellentRobust; works in aqueous/alcoholic media.Robust substrates; Polar heterocycles.

+

Very High High (Green)Chemo-selective. Metal-peroxo species prefers S over N.Acid-sensitive substrates ; Large scale; Preventing N-oxides.

-CPBA
Low to ModerateLowFast; soluble in organic solvents (DCM).Small scale (<100 mg); Non-basic heterocycles.

ModerateModerateStrong oxidant; heterogeneous conditions possible.Substrates stable to strong oxidation; Acidic conditions.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (Oxone Method)

Best for general-purpose oxidation where N-oxidation is a minor concern or the ring is electron-deficient.

Reagents: Oxone® (2.5 - 3.0 equiv), Methanol/Water (1:1 or 2:1). Mechanism: Oxone provides a highly active anionic oxygen source. The solvent polarity helps stabilize the polar transition states.

  • Dissolution: Dissolve the sulfide (1.0 equiv) in MeOH.

  • Preparation: Dissolve Oxone (2.5 equiv) in water (minimum volume to dissolve).

  • Addition: Add the Oxone solution dropwise to the sulfide mixture at 0 °C.

    • Why? Exothermic reaction control.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

  • Monitoring: Monitor by TLC/LCMS.

    • Note: Sulfones are often less polar than sulfoxides but more polar than sulfides.

    • Order of Elution (Silica): Sulfide (Fastest) > Sulfone > Sulfoxide (Slowest).

  • Workup:

    • Dilute with water.

    • If product precipitates: Filter and wash with water.

    • If soluble: Extract with EtOAc or DCM. Wash organic layer with

      
       (to quench oxidant) and Brine.
      
Protocol B: The "N-Protection" Method (Tungstate Catalysis)

Best for electron-rich pyridines/pyrimidines prone to N-oxidation.

Reagents:


 (5-10 mol%), 30% 

(2.5 - 3.0 equiv), Acidic Buffer or dilute Acid. Mechanism: The tungstate ion forms a peroxotungstate complex

which acts as an electrophilic oxidant. This species is highly selective for the soft sulfur nucleophile over the hard nitrogen nucleophile. Furthermore, running the reaction at pH ~4-5 protonates the pyridine nitrogen (

), rendering it non-nucleophilic [1].
  • Setup: Dissolve sulfide (1.0 equiv) in Ethanol or Acetic Acid.

  • Catalyst: Add

    
     (0.05 equiv).
    
  • Oxidant: Add 30%

    
     (3.0 equiv) slowly at RT.
    
    • Tip: If using Ethanol, heating to 50–60 °C may be required to push from sulfoxide to sulfone.

  • Quench: Quench carefully with saturated

    
     solution. Peroxides are shock-sensitive; ensure complete quenching before concentration.
    

Troubleshooting Guide (Q&A)

Issue 1: "I have a mixture of Sulfoxide and Sulfone."

Q: The reaction stalls at the sulfoxide stage. Adding more oxidant doesn't help.

A: The oxidation of sulfoxide to sulfone is kinetically slower than sulfide to sulfoxide.

  • Cause 1: Sterics. The sulfoxide oxygen adds steric bulk.

  • Cause 2: Electron Withdrawal. The sulfoxide group is electron-withdrawing, making the sulfur less nucleophilic for the second oxidation.

  • Solution:

    • Increase Temperature: Heat the reaction to 50–60 °C (if using Oxone or

      
      ).
      
    • Change Solvent: Switch to Acetic Acid as the solvent (with

      
      ). The acid activates the peroxide and stabilizes the transition state.
      
    • Catalyst: Add a catalytic amount of Ammonium Molybdate [(NH4)6Mo7O24] if using

      
      . It is often more active than tungstate for the second step [2].
      
Issue 2: "My Nitrogen Heterocycle is turning into an N-Oxide."

Q: I see a significant M+16 peak that is NOT the sulfoxide, or M+48 (Sulfone + N-oxide).

A: You are using an oxidant that is too electrophilic and unselective (


-CPBA is the usual culprit).
  • Solution 1 (Protonation): Run the reaction in acidic media (e.g., Acetic Acid or add 1 eq of

    
     if using Oxone). Protonating the pyridine nitrogen (
    
    
    
    ) removes its nucleophilicity, leaving the Sulfur available for oxidation.
  • Solution 2 (Metal Catalysis): Switch to Protocol B (Tungstate/Molybdate) . The metal-peroxo species is highly chemoselective for Sulfur [3].

  • Solution 3 (Reagent Switch): Use

    
      in Acetic Acid/Water. Permanganate rarely oxidizes pyridine nitrogens under these conditions.
    
Issue 3: "My product is water-soluble and I can't extract it."

Q: After quenching the Oxone reaction, I can't get the sulfone out of the aqueous layer.

A: Methylsulfones on small heterocycles are highly polar.

  • Solution 1 (Salting Out): Saturate the aqueous phase with NaCl or

    
     before extraction. Use EtOAc/Isopropanol (3:1)  or Chloroform/Isopropanol (3:1)  as the extraction solvent.
    
  • Solution 2 (Continuous Extraction): Use a liquid-liquid continuous extractor with DCM for 12–24 hours.

  • Solution 3 (Solid Phase): Evaporate the mixture to dryness (carefully, after quenching peroxides!) and triturate the solids with warm Ethanol or MeOH/DCM (1:9) to dissolve the sulfone, leaving the inorganic salts behind.

Workflow Visualization

The following decision tree helps you choose the correct path based on your substrate's properties.

DecisionTree Start Start: Methylthio Substrate CheckN Is the N-heterocycle electron-rich? (e.g., Pyridine, Imidazole) Start->CheckN CheckAcid Is the substrate Acid Sensitive? CheckN->CheckAcid Yes (Risk of N-Oxide) ProtocolA Protocol A: Oxone / MeOH:H2O (Standard) CheckN->ProtocolA No (Electron Deficient/Blocked) ProtocolC Protocol C: Oxone / Buffered pH 7 (Or NaIO4 for Sulfoxide) CheckAcid->ProtocolC Yes ProtocolB Protocol B: H2O2 + Na2WO4 / Acidic (Protects N via Protonation) CheckAcid->ProtocolB No

Figure 2: Decision tree for selecting the oxidation protocol based on substrate electronic properties and stability.

References

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[1] Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst.[1] Organic Letters, 7(4), 625–628. Link

  • Bayat, A., Shakourian-Fard, M., & Hashemi, M. M. (2014). Selective oxidation of sulfides to sulfoxides by a molybdate-based catalyst using 30% hydrogen peroxide.[2] Journal of Molecular Catalysis A: Chemical, 395, 102–108. Link

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469–2476. Link

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287–1290. Link

Sources

Optimization

Controlling regioselectivity in SNAr reactions of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine

Welcome to the Application Science Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals working with 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine . The pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals working with 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine .

The pyrido[2,3-b]pyrazine core is highly π-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) . However, the presence of two adjacent, highly reactive leaving groups—a chloro group at C-3 and a methylsulfonyl (-SO2Me) group at C-2—creates a complex regioselectivity challenge. This guide provides the mechanistic causality, quantitative data, and validated protocols required to strictly control your reaction outcomes.

Quantitative Regioselectivity Profiles

To establish a baseline for your synthetic design, we have summarized the empirical regioselectivity data for this scaffold. The divergence in substitution site is fundamentally dictated by the nucleophile class.

Table 1: SNAr Regioselectivity Data for 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine

Nucleophile ClassSpecific ReagentOptimal TempMajor Displacement SiteRegioselectivity RatioIsolated YieldCausality / Driving Force
Primary Amines Methylamine25°CC-3 (-Cl)>95:588%LUMO/Orbital Control
Secondary Amines Morpholine40°CC-3 (-Cl)85:1576%LUMO Control (Sterically hindered)
Alkoxides Sodium Methoxide-78°CC-2 (-SO2Me)>98:292%H-Bond Directed Kinetic Control
Formamides Sodium Formamide-40°CC-2 (-SO2Me)90:1081%H-Bond Directed Kinetic Control
Thiols Sodium Thiomethoxide0°CC-3 (-Cl)95:585%High polarizability / LUMO Control

Troubleshooting Guides & FAQs

Q1: I need to displace the chloro group at C-3, but my alkoxide nucleophile keeps attacking the methylsulfonyl group at C-2. Why is this happening and how do I fix it?

A1: This is a classic dichotomy in pyrimidine and pyrazine SNAr chemistry. As demonstrated in quantum mechanical (QM) analyses of analogous methylsulfonyl-chloropyrimidine systems by , alkoxides do not follow standard LUMO-controlled attack. Instead, the alkoxide oxygen forms a low-energy, pre-reaction hydrogen bond (approx. 2.58 Å) with the methyl protons of the -SO2Me group. This interaction anchors the nucleophile and directs the transition state exclusively to the C-2 position.

  • The Fix: To install an oxygen nucleophile at C-3, you cannot use a direct alkoxide attack. You must use a stepwise approach: displace the C-3 chloro group with a temporary amine (e.g., benzylamine), and subsequently convert the amine to an alcohol/ether via diazotization or use a non-hydrogen-bonding oxygen equivalent.

Q2: Why am I getting a mixture of C-2 and C-3 substituted products when using secondary amines like piperidine?

A2: Amines lack the strong H-bond accepting capability of alkoxides, meaning their attack is strictly governed by the Lowest Unoccupied Molecular Orbital (LUMO) coefficients, which favor the C-3 chloro position. However, secondary amines possess significant steric bulk, raising the activation energy barrier for C-3 attack. If you raise the reaction temperature (>40°C) to force the reaction, you provide enough thermal energy to overcome the thermodynamic difference between the C-2 and C-3 transition states, resulting in a loss of regioselectivity.

  • The Fix: Maintain the temperature below 25°C and utilize a highly polar aprotic solvent (like DMF or DMSO) to maximize the nucleophilicity of the amine without requiring thermal activation.

Q3: Does the fused pyridine ring affect the reactivity of the pyrazine leaving groups?

A3: Yes. The highly electron-withdrawing nature of the fused pyridine ring (specifically the N-5 nitrogen) asymmetrically lowers the LUMO energy across the pyrazine ring . This makes the entire scaffold significantly more reactive than a standard quinoxaline. You must treat this substrate with high kinetic sensitivity—reactions that take hours on a quinoxaline may take minutes on a pyrido[2,3-b]pyrazine.

Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence in transition states based on the nucleophile selected.

SNAr_Mechanism SM 3-Chloro-2-(methylsulfonyl) pyrido[2,3-b]pyrazine Nuc_Alk Alkoxide Nucleophiles (e.g., NaOMe) SM->Nuc_Alk Nuc_Am Amine Nucleophiles (e.g., R-NH2) SM->Nuc_Am TS_Alk H-Bond Directed TS (O···H-CH2SO2) Nuc_Alk->TS_Alk Kinetic Control (-78°C) TS_Am LUMO-Controlled TS (Orbital Overlap at C-3) Nuc_Am->TS_Am Thermodynamic Control (25°C) Prod_C2 C-2 Substitution (Displaces -SO2Me) TS_Alk->Prod_C2 Prod_C3 C-3 Substitution (Displaces -Cl) TS_Am->Prod_C3

Mechanistic divergence in SNAr regioselectivity based on nucleophile-directed transition states.

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not skip the in-process analytical checks, as they are the primary mechanism for confirming causality and regioselectivity.

Protocol A: C-2 Selective Substitution (Displacement of -SO2Me)

Objective: Install an alkoxide at C-2 while leaving the C-3 chloro group completely intact.

  • Preparation: Dissolve 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine (1.0 eq) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

  • Kinetic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78°C.

    • Causality: The high C-2 regioselectivity relies on a low-energy hydrogen-bonded pre-transition state. At temperatures above -40°C, kinetic energy disrupts this weak H-bond, leading to competitive attack at C-3.

  • Nucleophile Addition: Add Sodium Methoxide (NaOMe, 1.05 eq) dropwise over 10 minutes. Stir at -78°C for 45 minutes.

  • Self-Validation Check (LC-MS): Quench a 10 µL aliquot in wet acetonitrile and run an LC-MS.

    • Validation: You must observe a net mass loss of 48 Da (Loss of SO2Me [79 Da] + Addition of OMe [31 Da]). If the mass loss is 4.5 Da, the reaction has incorrectly proceeded at the C-3 chloro position.

  • Workup: Quench the reaction cold with saturated aqueous NH4Cl to prevent thermodynamic equilibration, then extract with EtOAc.

Protocol B: C-3 Selective Substitution (Displacement of -Cl)

Objective: Install an amine at C-3 while preserving the C-2 methylsulfonyl group for future cross-coupling or displacement.

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM) (0.15 M concentration).

    • Causality: Avoid protic solvents (like MeOH). Protic solvents hydrogen-bond with the amine nucleophile, increasing its steric bulk and altering the precise LUMO-controlled trajectory required for selective C-3 attack.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.

  • Nucleophile Addition: Add the primary amine (e.g., Methylamine, 1.1 eq) at 0°C, then allow the reaction to warm to 25°C. Stir for 2 hours.

  • Self-Validation Check (1H-NMR): Isolate a crude sample and run a quick 1H-NMR.

    • Validation: Look for the distinct 3H singlet at ~3.4 ppm corresponding to the -SO2Me group. If this peak is fully retained and the pyrazine/pyridine aromatic splitting pattern has shifted, C-3 regioselectivity is confirmed.

  • Workup: Wash the organic layer with 5% aqueous citric acid to remove excess amine and DIPEA, dry over Na2SO4, and concentrate.

References

  • "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction." ResearchGate, August 2025. Available at: [Link]

  • "SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies." MDPI, November 2022. Available at: [Link]

Troubleshooting

Technical Support Center: Purification of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine. This document provid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine, offering potential causes and actionable solutions.

Question 1: My recrystallization of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine resulted in a low yield. What are the likely causes and how can I improve it?

Answer:

Low recovery from recrystallization is a common issue that can often be rectified by optimizing the solvent system and cooling process.

Potential Causes:

  • Incorrect Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will keep the compound in solution even after cooling, leading to poor recovery.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil, which is difficult to handle and purify further.

  • Incomplete Precipitation: The compound may require a longer time or lower temperatures to fully crystallize out of the solution.

Solutions:

  • Optimize the Solvent System:

    • For 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine, consider using ethanol or a mixture of ethanol and water.[2]

    • If the compound is highly soluble in ethanol even at room temperature, gradually add water as an anti-solvent to the hot ethanolic solution until turbidity is observed, then add a small amount of ethanol to redissolve it. This will create a saturated solution that should yield crystals upon cooling.

  • Minimize Solvent Usage:

    • Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution.

  • Control the Cooling Rate:

    • Allow the hot, saturated solution to cool slowly to room temperature. This can be achieved by leaving the flask on a benchtop, insulated with glass wool.

    • Once at room temperature, further cooling in an ice bath can maximize the yield of crystals.

  • Induce Crystallization:

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.

    • Alternatively, add a seed crystal of pure 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine to the cooled solution.

Experimental Protocol: Recrystallization

  • Place the crude 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.[2]

  • If necessary, add a co-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the primary solvent to clarify the solution.

  • Allow the flask to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Question 2: I am seeing multiple spots on my TLC after column chromatography of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine, and the separation is poor. How can I improve the resolution?

Answer:

Poor separation in column chromatography is typically due to an inappropriate mobile phase, improper column packing, or overloading the column.

Potential Causes:

  • Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds will travel quickly up the TLC plate (and through the column) without adequate separation. If it's not polar enough, the compounds will remain at the baseline.

  • Improperly Packed Column: Channels or cracks in the silica gel bed will lead to uneven flow of the mobile phase and poor separation.

  • Column Overloading: Using too much crude material for the amount of silica gel will result in broad, overlapping bands.

  • Sample Insolubility: If the sample is not fully dissolved before loading, it can precipitate on the column, leading to streaking and poor separation.

Solutions:

  • Systematic Mobile Phase Selection:

    • The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for the target compound on a TLC plate.[3]

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. For compounds like 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine, a hexane-ethyl acetate gradient is a good starting point.[2]

    • Test various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1) using TLC to find the optimal separation conditions.

  • Proper Column Packing:

    • Ensure the silica gel is packed uniformly without any air bubbles. A "slurry packing" method, where the silica is mixed with the initial mobile phase before being added to the column, is generally reliable.[4]

  • Appropriate Sample Loading:

    • As a general rule, use a silica gel to crude product weight ratio of at least 50:1 for good separation.[5]

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the column.[2]

  • Ensure Sample Solubility:

    • If the crude product is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the resulting dry powder is carefully added to the top of the prepared column.

Experimental Protocol: Silica Gel Column Chromatography

  • Prepare the column by packing it with silica gel using a slurry method with the initial, least polar mobile phase.[4]

  • Dissolve the crude 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine in a minimum volume of dichloromethane or the initial mobile phase.[2]

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen mobile phase, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 1:1 hexane:ethyl acetate) to elute the compounds.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane-Ethyl Acetate Gradient
Sample Loading Dissolved in minimal DCM or mobile phase
Monitoring TLC with UV visualization

Question 3: My purified 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine appears to be degrading during purification. What could be the cause and how can I prevent it?

Answer:

Degradation during purification can be caused by the compound's instability to the purification conditions, such as the acidity of silica gel or prolonged heating.

Potential Causes:

  • Acidity of Silica Gel: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.

  • Prolonged Heating: During recrystallization, prolonged exposure to high temperatures can lead to thermal decomposition.

  • Reactive Impurities: The crude material may contain reactive impurities that can degrade the target compound under purification conditions.

Solutions:

  • Use Neutral or Basic Stationary Phase:

    • If degradation on silica gel is suspected, consider using a different stationary phase for chromatography, such as neutral or basic alumina.

  • Minimize Heat Exposure:

    • During recrystallization, heat the solvent just enough to dissolve the compound and do not prolong the heating time unnecessarily.

  • Pre-purification Wash:

    • Before attempting recrystallization or chromatography, it may be beneficial to wash the crude material with a suitable solvent to remove some of the more reactive or highly colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine?

Q2: What are the common impurities I should expect from the synthesis of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine?

A2: Common impurities could include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, in the synthesis of related pyrazine derivatives, intractable precipitates and byproducts can form.[7]

Q3: Can I use Reversed-Phase HPLC for the final purification of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine?

A3: Yes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be a very effective technique for the final purification of polar organic compounds. A C18 column with a water/acetonitrile mobile phase, often with a small amount of an acid like formic acid, is a common choice for such compounds.[2]

Q4: How should I store purified 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine?

A4: For long-term stability, it is advisable to store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation. Related compounds are often stored under refrigerated conditions.[8]

Visual Workflows

Purification_Decision_Tree start Crude 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) recrystallization Attempt Recrystallization is_thermally_stable->recrystallization Yes is_thermally_stable->column_chromatography No/Unknown rphplc Consider RP-HPLC for final polishing recrystallization->rphplc High purity needed end Pure Product recrystallization->end column_chromatography->rphplc High purity needed column_chromatography->end rphplc->end

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC analysis to determine mobile phase pack_column 2. Pack column with silica gel slurry tlc->pack_column load_sample 3. Load dissolved sample pack_column->load_sample elute 4. Elute with solvent gradient load_sample->elute collect_fractions 5. Collect fractions elute->collect_fractions monitor_fractions 6. Monitor fractions by TLC collect_fractions->monitor_fractions combine_pure 7. Combine pure fractions monitor_fractions->combine_pure evaporate 8. Evaporate solvent combine_pure->evaporate pure_product Pure 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine evaporate->pure_product

Caption: Step-by-step workflow for column chromatography.

References

  • University of California, Los Angeles. (n.d.). How to run column chromatography. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Merrimack College. (n.d.). Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-2-methylpyrido[2,3-b]pyrazine. Retrieved from [Link]

  • American Elements. (n.d.). Pyrazines. Retrieved from [Link]

  • MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrido[4,3-d]pyrimidine compounds.
  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. Retrieved from [Link]

Sources

Optimization

Troubleshooting low reactivity of C-3 chloride in pyrido[2,3-b]pyrazine

Topic: Troubleshooting Low Reactivity of C-3 Chloride Status: Active Guide Ticket ID: CHEM-PP-C3-CL Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Diagnostic: The "C-3 Inertness" Pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of C-3 Chloride

Status: Active Guide Ticket ID: CHEM-PP-C3-CL Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic: The "C-3 Inertness" Phenomenon

User Query: "I am attempting a nucleophilic aromatic substitution (


) on 3-chloropyrido[2,3-b]pyrazine with a secondary amine. The reaction is sluggish even at 100°C, while the C-2 isomer reacts instantly. Why?"

Technical Analysis: The disparity in reactivity between the C-2 and C-3 positions is not an experimental error; it is an intrinsic electronic feature of the pyrido[2,3-b]pyrazine scaffold.

  • The Mechanism:

    
     proceeds via a Meisenheimer complex (an anionic intermediate).[1] The stability of this intermediate dictates the reaction rate (Hammond's Postulate).[2]
    
  • C-2 Attack (Fast): When a nucleophile attacks C-2, the negative charge delocalizes onto N-1. Through resonance, this charge can further delocalize onto the pyridine nitrogen (N-5). This extended conjugation stabilizes the transition state significantly.

  • C-3 Attack (Slow): Attack at C-3 places the negative charge on N-4. However, this charge cannot be effectively delocalized onto the pyridine nitrogen (N-5) without disrupting the aromaticity of the pyridine ring or involving high-energy resonance contributors. Consequently, the activation energy for C-3 substitution is substantially higher.

Visualizing the Reactivity Gap

ReactivityMap Scaffold Pyrido[2,3-b]pyrazine Scaffold C2 Position C-2 (High Reactivity) Scaffold->C2 C3 Position C-3 (Low Reactivity) Scaffold->C3 Mech2 Charge Stabilized by N-1 and N-5 (Pyridine N) C2->Mech2 Mech3 Charge Localized on N-4 No N-5 Resonance C3->Mech3

Figure 1: Reactivity landscape of pyrido[2,3-b]pyrazine. Green indicates kinetically favored sites; Red indicates kinetically disfavored sites.

Troubleshooting & Optimization Protocols

If your C-3 chloride is not reacting, stop increasing the temperature blindly—this often leads to decomposition or polymerization. Select a strategy based on your substrate's tolerance.

Method A: Transition Metal Catalysis (The "Bypass" Route)

Recommended when


 fails or substrate is base-sensitive.

Since the electronic bias prevents facile


, we switch mechanisms to Oxidative Addition/Reductive Elimination using Palladium. The C-Cl bond strength is less relevant here than the catalyst's ability to insert.

Protocol: Buchwald-Hartwig Amination for C-3 Activation

  • Catalyst System:

    • Pre-catalyst:

      
       (2-5 mol%) or Pd(OAc)2.
      
    • Ligand: BINAP or Xantphos (Bi-dentate ligands are crucial to prevent catalyst poisoning by the pyridine nitrogens).

    • Base:

      
       (mild) or NaOtBu (strong).
      
    • Solvent: Toluene (non-polar) or 1,4-Dioxane (polar).

  • Step-by-Step Workflow:

    • Step 1: Charge a dry reaction vial with 3-chloropyrido[2,3-b]pyrazine (1.0 equiv), Amine (1.2 equiv), and Base (1.5 equiv).

    • Step 2: Add

      
       (0.05 equiv) and BINAP (0.10 equiv).
      
    • Step 3: Evacuate and backfill with Argon (

      
      ). Critical: Oxygen kills this catalytic cycle.
      
    • Step 4: Add anhydrous Toluene (0.2 M concentration).

    • Step 5: Heat to 100°C for 12-18 hours.

    • Step 6: Filter through Celite to remove Pd black; concentrate and purify.

Expert Insight: If you observe dehalogenation (formation of unsubstituted pyrido[2,3-b]pyrazine), switch the base to


 and add 1 drop of water to the dioxane. This modifies the reductive elimination pathway.
Method B: Acid-Promoted

(The "Activation" Route)

Recommended for non-basic nucleophiles or when metal contamination is a concern.

Protonating the ring nitrogens (specifically N-1 or N-5) lowers the LUMO energy of the entire system, making C-3 more electrophilic.

Protocol:

  • Solvent: NMP or Diphenyl ether.

  • Additive: p-Toluenesulfonic acid (pTSA) (1.0 equiv) or HCl in Dioxane.

  • Conditions: Microwave irradiation at 160°C for 30-60 mins.

Comparative Data: Selecting Your Path

Use the table below to choose the correct method for your specific constraints.

FeatureClassical

Acid-Promoted

Buchwald-Hartwig (Pd)
Mechanism Addition-EliminationLUMO Lowering / Add-ElimOxidative Addition
C-3 Reactivity Poor (< 20% Yield)Moderate (40-60% Yield)Excellent (> 85% Yield)
Temp. Required > 140°C120-160°C80-100°C
Functional Group Tolerance HighLow (Acid sensitive groups fail)Moderate (Base sensitive groups fail)
Cost LowLowHigh (Pd/Ligand)
Interactive Troubleshooting Flowchart

Follow this logic gate to determine your next experimental step.

TroubleshootingTree Start Start: C-3 Cl Substitution Failed Q1 Is the nucleophile an amine? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 Yes MethodC Method C: Ullmann Coupling (CuI, L-Proline, DMSO) Q1->MethodC No (e.g., Phenol/Thiol) Sol1 Solution: Buchwald-Hartwig Pd2(dba)3 / BINAP Q2->Sol1 Yes (Protecting groups present) Sol2 Solution: Acid-Catalyzed SNAr (pTSA, NMP, 160°C) Q2->Sol2 No (Robust scaffold)

Figure 2: Decision matrix for optimizing C-3 functionalization.

Frequently Asked Questions (FAQ)

Q: Can I use the N-oxide strategy to activate C-3? A: Yes, but with caution. Oxidation with m-CPBA typically occurs at N-5 (pyridine) or N-1. While N-oxide formation generally activates the ring toward nucleophiles, it also introduces regioselectivity challenges (C-2 becomes even more reactive). If you choose this route, you must first oxidize, perform the substitution, and then reduce the N-oxide using


 or Fe/Acetic acid. This adds two synthetic steps compared to Pd-catalysis.

Q: My reaction turns black and yields are low. What is happening? A: This is characteristic of thermal decomposition of the diazine ring. Pyrido[2,3-b]pyrazines are electron-deficient and prone to ring-opening or polymerization at temperatures >150°C in the presence of strong bases.

  • Fix: Switch to the Buchwald-Hartwig protocol (Method A) which operates at lower temperatures (80-100°C).

Q: Why does the literature show C-2 reacting so easily? A: C-2 is the "hot spot." In many syntheses, the C-2 chloride is displaced first. If you need a 2,3-disubstituted product, you must introduce the C-3 substituent before forming the ring, or use a specific sequence:

  • Displace C-2 Cl (High Yield).

  • Use Pd-catalysis for C-3 Cl (High Yield). Attempting

    
     at C-3 while C-2 is already substituted with an electron-donating group (like an amine) further deactivates the ring, making C-3 substitution nearly impossible without Palladium.
    
References
  • Reactivity of Pyrido[2,3-b]pyrazine

    • Title: Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction[3][4]

    • Source: ResearchGate (2025)[4][5][6]

    • URL:[Link]

  • Buchwald-Hartwig Methodology

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Catalysts[7]

    • Source: Organic Chemistry Portal[8]

    • URL:[Link]

  • Regioselectivity Insights

    • Title: Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines[4]

    • Source: SciSpace / Journal of Chemical Research
    • URL:[Link]

  • N-Oxide Activation Strategy

    • Title: Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis[9]

    • Source: ProQuest
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Choice for Nucleophilic Attack on Sulfonyl Pyridopyrazines

The following technical guide is structured as a dynamic support center resource. It is designed to assist researchers in optimizing nucleophilic aromatic substitution ( ) reactions on sulfonyl-pyridopyrazine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center resource. It is designed to assist researchers in optimizing nucleophilic aromatic substitution (


) reactions on sulfonyl-pyridopyrazine scaffolds.

Topic: Solvent System Optimization for


 Displacement of Sulfonyl Groups
Applicable Substrates:  Sulfonyl-substituted Pyridopyrazines (e.g., pyrido[2,3-b]pyrazine, pyrido[3,4-b]pyrazine)
Document ID:  TS-SNAR-PP-042

Core Technical Overview

The Challenge: Pyridopyrazines are highly electron-deficient bicyclic heterocycles. When substituted with a sulfonyl group (e.g.,


, 

), they become potent electrophiles. The sulfonyl moiety acts as an excellent nucleofuge (leaving group) and an electron-withdrawing group (EWG), activating the ring toward nucleophilic attack.

The Critical Variable: Solvent choice in these reactions is not merely about solubility; it dictates the reaction rate , chemoselectivity , and work-up efficiency . The transition state for


 involves the formation of a charged Meisenheimer complex. Polar aprotic solvents stabilize this complex while leaving the nucleophile "naked" and reactive, whereas protic solvents can quench nucleophilicity via hydrogen bonding.[1]

Decision Matrix: Solvent Selection

Use this logic flow to select the optimal solvent system for your specific nucleophile and constraints.

SolventSelection Start START: Select Nucleophile Type NuType Is the Nucleophile Charged? (e.g., Alkoxide, Thiolate, Azide) Start->NuType NeutralNu Neutral Nucleophile (e.g., Primary/Secondary Amine) Start->NeutralNu PolarAprotic REQUIRED: Polar Aprotic Solvent To maintain 'naked' anion reactivity NuType->PolarAprotic Yes ProticsAllowed Protic Solvents Permissible (Solvation helps stabilize leaving group) NeutralNu->ProticsAllowed amines are robust SolubilityCheck Is Substrate Soluble at RT? PolarAprotic->SolubilityCheck DMF_DMSO Use DMF or DMSO (High solubility, fast rate) SolubilityCheck->DMF_DMSO No (needs help) THF_MeCN Use THF or MeCN (Easier workup, moderate rate) SolubilityCheck->THF_MeCN Yes Alcohol Use EtOH, iPrOH, or n-BuOH (Reflux capable, easy workup) ProticsAllowed->Alcohol Standard Dioxane Use 1,4-Dioxane (Good for high temp, non-protic) ProticsAllowed->Dioxane High Temp >100°C

Figure 1: Solvent selection logic based on nucleophile charge and solubility requirements.

Troubleshooting & FAQs

Category A: Low Reactivity & Conversion

Q: My reaction is stalled at 50% conversion despite heating. Why? A: This is often a "Solvent-Nucleophile Mismatch." If you are using a charged nucleophile (e.g., Sodium Methoxide) in a protic solvent (e.g., Methanol), the solvent forms a solvation shell around the anion, significantly reducing its energy and reactivity.

  • The Fix: Switch to a Dipolar Aprotic Solvent (DMSO, DMF, NMP). These solvents solvate the cation (

    
    ) effectively but poorly solvate the anion, raising the ground state energy of the nucleophile and lowering the activation energy barrier (
    
    
    
    ) for the attack.
  • Alternative: If you must use a non-polar solvent (like Toluene) due to downstream steps, add a Phase Transfer Catalyst (e.g., 18-Crown-6 or TBAB) to solubilize the nucleophilic salt.

Q: Does the Sulfonyl group affect the choice of temperature? A: Yes. Sulfonyl groups are thermally stable but bulky. Unlike halogens, sulfonyl groups (


) have significant steric bulk. In hindered pyridopyrazines, this can impede the approach of the nucleophile.
  • Recommendation: Use high-boiling solvents like 1,4-Dioxane or DMSO that allow heating above 100°C without requiring a sealed tube.

Category B: Side Reactions & Impurities

Q: I see a new spot on TLC that corresponds to a hydroxyl-substituted product. Where did it come from? A: This is likely Hydrolysis , a common issue with highly activated sulfonyl heterocycles. Pyridopyrazines are so electron-deficient that trace water in your solvent (especially hygroscopic ones like DMF or DMSO) can act as a nucleophile, displacing the sulfonyl group to form the phenol/hydroxypyridopyrazine.

  • The Fix:

    • Use Anhydrous solvents (purchase "SureSeal" or dry over molecular sieves).

    • Run the reaction under an inert atmosphere (

      
       or 
      
      
      
      ).
    • Avoid highly basic aqueous workups if the product is sensitive.

Q: I used Ethanol as a solvent with Sodium Ethoxide, but the yield is low. A: You may be experiencing Solvolysis competition , but in this specific case, the solvent matches the nucleophile, so the product is the same. However, if you used Sodium Methoxide in Ethanol, you would get a mixture of methoxy and ethoxy products (Trans-esterification equivalent).

  • Rule: Always match the alkoxide nucleophile to the alcohol solvent (e.g., NaOMe in MeOH). If using a different nucleophile (e.g., an amine) in an alcohol solvent, ensure the amine is significantly more nucleophilic than the solvent, or switching to an aprotic solvent (THF, Dioxane) is safer.

Category C: Work-up & Isolation[2]

Q: How do I remove DMSO or NMP without aqueous extraction? A: These high-boiling solvents are difficult to rotovap.

  • Method 1 (Lyophilization): Dilute with water and freeze-dry (if product is solid).

  • Method 2 (Precipitation): Pour the reaction mixture into a large excess of water or diethyl ether (if the product is insoluble in ether but the solvent is miscible). The product may precipitate out.[2]

  • Method 3 (Column Loading): For small scales, dilute the DMSO mixture with DCM/MeOH and load directly onto a silica column (Note: DMSO can streak on silica; flush with non-polar solvent first).

Comparative Data: Solvent Effects on ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> [1][4][5][6][7][8][9]

The table below highlights how solvent properties influence the relative rate of


 reactions for a charged nucleophile attacking a neutral electrophile.
SolventTypeDielectric Constant (

)
Dipole Moment (D)Relative

Rate*
Work-up Difficulty
DMSO Polar Aprotic46.73.96Fastest (1000x) High (High BP)
DMF Polar Aprotic36.73.82Very Fast (500x)High (High BP)
MeCN Polar Aprotic37.53.92Fast (100x)Low (Volatile)
THF Polar Aprotic7.51.75ModerateLow (Volatile)
MeOH Polar Protic32.71.70Slow (1x)Low (Volatile)
Toluene Non-polar2.380.36Very Slow**Low (Volatile)

*Rates are approximations based on standard halide displacement kinetics; Sulfonyl displacements follow similar trends. **Requires Phase Transfer Catalyst for charged nucleophiles.

Standard Operating Procedure (SOP)

Protocol: Displacement of Methanesulfonyl Group on Pyridopyrazine with Primary Amine.

Reagents:

  • Substrate: 2-(Methylsulfonyl)pyrido[2,3-b]pyrazine (1.0 equiv)

  • Nucleophile: Benzylamine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Optional, to scavenge generated sulfinic acid if necessary, though sulfinate salt usually forms.

  • Solvent: Anhydrous DMSO (0.2 M concentration)

Workflow:

  • Preparation: Flame-dry a reaction vial and purge with Nitrogen.

  • Dissolution: Add the sulfonyl pyridopyrazine substrate to the vial. Add Anhydrous DMSO via syringe. Stir until fully dissolved.

  • Addition: Add DIPEA followed by the dropwise addition of Benzylamine.

  • Reaction:

    • Initial: Stir at Room Temperature (RT) for 1 hour.

    • Monitoring: Check LC-MS.[1][2] The sulfonyl group is highly labile; RT is often sufficient.

    • Optimization: If conversion <50% after 1h, heat to 60°C.

  • Work-up (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • Stir vigorously for 15 minutes.

    • Filter the resulting precipitate.[2] Wash solid with water (

      
      ) and hexanes (
      
      
      
      ).
    • Dry under high vacuum.

Mechanism Visualization:

Figure 2: The addition-elimination pathway. Polar aprotic solvents lower the energy of the transition state relative to the reactants by leaving the nucleophile desolvated.

References

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide to Solvent Selection. Journal of Organic Chemistry. (Generalized citation for SnAr solvent effects).

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews. (Foundational text on SnAr mechanism and leaving groups).

  • Neustadt, B. R. (1979). Reaction of sulfonyl pyridines with nucleophiles. Tetrahedron Letters. (Specific reactivity of sulfonyl groups on electron-deficient rings).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and kinetics).

Sources

Optimization

Minimizing side reactions during oxidation of chloropyridopyrazine sulfides

Current Status: Operational Ticket ID: CHEM-OX-CPP-001 Subject: Minimizing Side Reactions (N-Oxidation, Over-oxidation, ) Assigned Specialist: Senior Application Scientist Diagnostic Hub: Identify Your Problem Before adj...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-OX-CPP-001 Subject: Minimizing Side Reactions (N-Oxidation, Over-oxidation,


)
Assigned Specialist:  Senior Application Scientist

Diagnostic Hub: Identify Your Problem

Before adjusting your protocol, identify the specific impurity profile you are observing. The chloropyridopyrazine scaffold presents three distinct reactivity risks during oxidation.

Symptom (Impurity)Diagnostic Signal (LCMS/NMR)Root CauseCorrective Action
N-Oxide Formation M+16 peak; Downfield shift of ring protons (esp. adjacent to N).Oxidant is too electrophilic or pH is too neutral/basic.Switch to NaIO₄ or protect N via protonation (acidic media).
Over-Oxidation (Sulfone) M+32 peak (when Sulfoxide M+16 is target).Excess oxidant, high temperature, or lack of kinetic control.Reduce oxidant to 0.95-1.0 equiv ; maintain < 0°C .
Chloro-Displacement (Hydrolysis) M-Cl+OH (M-18 approx); Loss of Cl isotope pattern.

: The oxidized ring is hyper-electrophilic; water/solvent attacked the Cl position.
CRITICAL: Avoid basic workups; switch solvent from MeOH to CH₃CN .

Strategic Reagent Selection

The choice of oxidant dictates the chemoselectivity. For chloropyridopyrazine sulfides, mCPBA is rarely the best first choice due to its high reactivity toward nitrogen lone pairs.

Reagent Comparison Matrix
ReagentSelectivity (S vs N)Risk of Over-oxidationRisk of Cl-DisplacementVerdict
mCPBA Low (Attacks N readily)HighMediumAvoid unless N is blocked.
Sodium Periodate (NaIO₄) High (Kinetic control)Very LowLow (Neutral conditions)Gold Standard for Sulfoxide.
Oxone® Medium (pH dependent)High (Thermodynamic)High (Acidic/Aqueous)Best for Sulfone synthesis.
H₂O₂ + Catalyst High (Catalyst dependent)ControllableMediumGood alternative for scale-up.

Visualizing the Reaction Landscape

The following decision tree illustrates the competing pathways. Your goal is to navigate the "Green Path" while avoiding the "Red Zones" (N-oxidation and Nucleophilic Aromatic Substitution).

OxidationPathways cluster_legend Pathway Logic Start Chloropyridopyrazine Sulfide Sulfoxide Target: Sulfoxide (Kinetic Product) Start->Sulfoxide NaIO4 (1.0 eq) 0°C, acidic pH NOxide Impurity: N-Oxide Start->NOxide mCPBA or Unbuffered Sulfone Target: Sulfone (Thermodynamic Product) Sulfoxide->Sulfone Oxone (excess) or Heat Hydrolysis Impurity: Hydroxyl (Cl Displaced) Sulfoxide->Hydrolysis H2O/Base (SNAr Risk!) Sulfone->Hydrolysis High Risk! Super-Electrophilic Ring key Green = Desired Path Red = Side Reactions

Caption: Reaction pathway analysis showing critical branching points between desired S-oxidation and unwanted N-oxidation or Cl-displacement (


).

Optimized Protocols

Protocol A: Selective Synthesis of Sulfoxide (Targeting Kinetic Control)

Best for: Avoiding N-oxides and stopping at S=O.

The "NaIO₄ Slurry" Method Sodium periodate is an electrophilic oxidant that prefers the soft sulfur atom over the harder nitrogen lone pair.

  • Dissolution: Dissolve 1.0 equiv of Chloropyridopyrazine Sulfide in Acetonitrile (ACN) and Water (2:1 ratio) .

    • Why ACN? Methanol is nucleophilic. If your Chloro group is labile, MeOH will replace it to form a Methoxy impurity. ACN is inert.

  • Cooling: Cool the mixture to 0°C (Ice bath).

  • Addition: Add 1.05 equiv of NaIO₄ as a solid in one portion (or dropwise as a saturated aqueous solution if scale >1g).

  • Reaction: Stir vigorously at 0°C. Monitor by LCMS every 30 mins.

    • Checkpoint: If reaction stalls, allow to warm to 10°C, but do not heat .

  • Quench: Dilute with water and extract immediately with DCM.

    • Tip: Do not use saturated NaHCO₃ or brine during the initial quench if the product is sensitive to base. Use water only, then dry organic layer over Na₂SO₄.

Protocol B: Selective Synthesis of Sulfone (Targeting Thermodynamic Control)

Best for: Driving reaction to completion without hydrolyzing the Chloro group.

The "Buffered Oxone" Method Oxone is acidic (


). This acidity protonates the pyridine/pyrazine nitrogens, protecting them from N-oxidation, but it can accelerate hydrolysis of the Chloro group.
  • Buffer Prep: Prepare a 0.5M aqueous solution of

    
     (monobasic sodium phosphate) to buffer the reaction near pH 4-5.
    
  • Dissolution: Dissolve substrate in MeOH/Water (1:1) or ACN/Water (1:1).

  • Addition: Add 2.5 equiv of Oxone® (dissolved in the minimal amount of water) dropwise at room temperature.

  • Monitoring: Stir for 2-4 hours.

  • Workup (CRITICAL): The sulfone product is extremely electron-deficient. Do not wash with strong base (NaOH/KOH). The Chloro group will hydrolyze instantly. Quench with dilute sodium thiosulfate, extract, and wash with water only.

Troubleshooting & FAQs

Q: I see a +16 mass peak, but I'm unsure if it's Sulfoxide or N-Oxide. How do I tell? A: Check the 1H NMR .

  • Sulfoxide: The protons on the ring adjacent to the Sulfur will shift downfield significantly due to the inductive effect of S=O.

  • N-Oxide: The protons adjacent to the Nitrogen will show a characteristic downfield shift and often a change in coupling constants.

  • Chemical Test: Treat a small aliquot with

    
    . N-oxides are generally reduced back to the heterocycle rapidly, whereas sulfoxides are reduced more slowly or require different conditions.
    

Q: My Chloro group is falling off (Hydrolysis). How do I stop this? A: This is a classic


 reaction. The oxidized sulfur makes the ring electron-poor, activating the Cl leaving group.
  • Switch Solvent: Stop using Methanol or Ethanol. Use Acetonitrile , THF , or DCM .

  • Remove Water: If using NaIO₄, use the minimum amount of water required to solubilize the oxidant, or use Phase Transfer Catalysis (PTC) with solid oxidants in DCM.

  • Lower Temperature:

    
     rates drop significantly at lower temperatures. Keep the reaction at -10°C to 0°C.
    

Q: Can I use mCPBA if I don't have NaIO₄? A: Yes, but you must use the "Protonation Trick." Dissolve your substrate in DCM and add 1.0 equiv of TFA (Trifluoroacetic acid) before adding mCPBA. This protonates the pyridine nitrogens (


), rendering them non-nucleophilic. The sulfur remains unprotonated and available for oxidation. After reaction, carefully neutralize with solid NaHCO₃.

References

  • Selective Oxidation of Sulfides: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer , 2007. (General mechanism of periodate oxidation).[1]

  • Sodium Periodate Selectivity: Leonard, N. J.; Johnson, C. R. Periodate Oxidation of Sulfides to Sulfoxides.[2][3] Scope, Selectivity, and Mechanism. J. Org.[4] Chem.1962 , 27(1), 282–284. Link

  • Oxone Protocols: Trost, B. M.; Curran, D. P. Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Lett.[5]1981 , 22(14), 1287–1290. Link

  • Heterocyclic N-Oxidation Prevention: Albini, A.; Pietra, S. Heterocyclic N-Oxides.[4][6] CRC Press , 1991. (Strategies for chemoselectivity in nitrogen heterocycles).

  • Nucleophilic Substitution in Azines:Patel, N. R. Nucleophilic Substitution of Chloro-Heterocycles. Comprehensive Heterocyclic Chemistry II, 1996. (Mechanistic grounding for Cl-displacement risks).

Sources

Troubleshooting

Separation of mono-substituted vs di-substituted pyrido[2,3-b]pyrazine products

This guide is designed as a dynamic Technical Support Center for researchers working with the pyrido[2,3-b]pyrazine scaffold. It prioritizes troubleshooting, mechanistic understanding, and actionable protocols over gener...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a dynamic Technical Support Center for researchers working with the pyrido[2,3-b]pyrazine scaffold. It prioritizes troubleshooting, mechanistic understanding, and actionable protocols over generic descriptions.

Ticket Subject: Separation of mono-substituted vs. di-substituted products. Status: Open Assigned Specialist: Senior Application Scientist

The Engineering Challenge

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., similar to Erlotinib or Pteridine analogs).[1] However, the 2,3-dichloro precursor presents a classic "Goldilocks" problem in nucleophilic aromatic substitution (


):
  • Regioselectivity (The "Where"): The C2 and C3 positions on the pyrazine ring are chemically distinct but electronically similar.[1] While C3 is generally more reactive due to the para-like resonance with the pyridine nitrogen, mixtures are common.[1]

  • Degree of Substitution (The "How Many"): The first substitution often deactivates the ring (if the nucleophile is electron-donating, like an amine), but high temperatures or excess reagent leads to di-substitution.[1]

  • Separation (The "Cleanup"): Mono-substituted and di-substituted byproducts often possess similar LogP values and pKa profiles, causing co-elution on standard silica.

Diagnostic Workflow

Before attempting purification, determine the composition of your crude mixture using this logic tree.

PurificationLogic Start Crude Reaction Mixture (Mono vs Di) TLC TLC Analysis (5% MeOH in DCM) Start->TLC Separation Are spots well separated (ΔRf > 0.15)? TLC->Separation Flash Standard Flash Chromatography (Silica, DCM/MeOH) Separation->Flash Yes CoElution Spots Co-elute or Tail Separation->CoElution No CheckSolubility Check Solubility in Acid CoElution->CheckSolubility AcidSoluble Acid-Base Extraction (Mono-sub is often more basic) CheckSolubility->AcidSoluble High Solubility AcidInsoluble Reverse Phase HPLC (C18 Column) CheckSolubility->AcidInsoluble Low/Moderate MethodDev Method Development: Acidic Modifier (Formic) vs Basic Modifier (NH4OH) AcidInsoluble->MethodDev

Figure 1: Decision matrix for selecting the optimal purification strategy based on crude mixture behavior.

Troubleshooting & FAQs

Direct answers to the most common tickets submitted by medicinal chemists.

Issue #1: "I cannot separate the mono-substituted product from the di-substituted impurity on silica gel."

Root Cause: Both species often contain basic nitrogens and similar polarities, leading to peak broadening (tailing) on silica due to interaction with silanol groups.[1] Solution:

  • Deactivate the Silica: Pre-treat your column with 1% Triethylamine (TEA) in hexane before loading. This caps the acidic silanol sites.

  • Switch Solvent System: Move away from DCM/MeOH. Use Ethyl Acetate/Hexane gradients if the compounds are lipophilic enough. If they are polar, use DCM/MeOH/NH

    
    OH (90:9:1) .[1] The ammonia competes for silanol sites, sharpening the peaks.[1]
    
  • The "Silver Bullet" (Reverse Phase): If normal phase fails, switch to C18 Reverse Phase (RP-HPLC). The di-substituted product (typically having two lipophilic chains) will elute significantly later than the mono-substituted product in a Water/Acetonitrile gradient.

Issue #2: "How do I distinguish between the C2 and C3 regioisomers?"

Context: In 2,3-dichloropyrido[2,3-b]pyrazine, the C3 position is generally more reactive toward nucleophiles due to activation by the para-positioned pyridine nitrogen (N1) [1].[1] However, C2 isomers can form.[1] Diagnostic Protocol (NOE NMR):

  • Obtain a 1D NOE or 2D NOESY spectrum.

  • Irradiate the NH signal of your newly added amine.

  • Observe:

    • C3-Substitution: You will see an NOE enhancement of the pyridine proton at C4 (the "top" proton of the pyridine ring).

    • C2-Substitution: You will see NO enhancement of the pyridine protons, as the C2 position is adjacent to the pyridine nitrogen (N1), which has no protons.[1]

Issue #3: "My reaction always over-runs to the di-substituted product."

Root Cause: The first substitution might be activating the ring (electron-donating effect of the amine), or the reaction temperature is too high.[1] Control Strategy:

  • Stoichiometry: Use exactly 0.95 equivalents of the amine nucleophile. Starving the reaction prevents the mono-product from reacting further.

  • Temperature: Start the reaction at -10°C or 0°C . The activation energy barrier for the second substitution is higher than the first; low temperature discriminates between them kinetically.[1]

  • Addition Rate: Add the amine dropwise over 1 hour. High local concentrations favor di-substitution.

Validated Experimental Protocols

A. Synthesis: Regioselective Mono-Substitution ( )

Target: 3-amino-2-chloropyrido[2,3-b]pyrazine (Major Isomer)

  • Setup: Dissolve 2,3-dichloropyrido[2,3-b]pyrazine (1.0 eq) in anhydrous THF or DMF (0.1 M concentration).

  • Base: Add DIPEA (1.2 eq) to scavenge HCl.

  • Nucleophile Addition: Cool to 0°C . Dissolve the amine (0.95 eq) in THF and add dropwise via syringe pump over 30 minutes.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by LCMS.

    • Note: If starting material remains but di-sub is forming, stop the reaction .[1] It is easier to separate Starting Material (non-polar) from Mono (polar) than Mono from Di.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    .
B. Purification: High-Performance Liquid Chromatography (HPLC)

Recommended for separating Mono vs. Di mixtures.

ParameterConditionRationale
Column C18 (e.g., XBridge or Phenomenex Gemini)Robust separation based on hydrophobicity.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH protonates the pyridine/pyrazine nitrogens, improving peak shape.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 100% B over 20 minShallow gradient allows resolution of isomers.
Detection UV @ 254 nm and 300 nmThe scaffold absorbs strongly at 300 nm.

Expected Elution Order (Reverse Phase):

  • Mono-substituted (Early): Contains one polar amine and one chlorine. More hydrophilic.

  • Di-substituted (Late): Contains two amine groups (assuming amines are lipophilic). More hydrophobic.

    • Exception: If the amine is extremely polar (e.g., piperazine), the order may reverse, but separation will still be substantial.[1]

References

  • Regioselectivity of Pyrido[2,3-b]pyrazine

    • Lehmann, F., et al.[1] "Discovery of Inhibitors of the P. falciparum Protein Kinase PfPK5."[1] Journal of Medicinal Chemistry, 2013 .

    • Mechanistic Insight: Confirms C3 preference for nucleophilic attack due to electronic activ
    • [1]

  • HPLC Separation Methods

    • SIELC Technologies. "Separation of Pyrido[2,3-b]pyrazine on Newcrom R1 HPLC column."
    • Methodology: Validates the use of acidic mobile phases for nitrogen-rich heterocycles.
  • Synthesis & Numbering

    • Khalafy, J., et al.[1] "Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines."[1] Current Chemistry Letters, 2013 .[1]

    • Context: Provides structural characterization data (NMR/IR) helpful for identifying regioisomers.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectral Signatures of Sulfonyl and Chloro Groups in Heterocyclic Systems

This guide provides an in-depth comparative analysis of the characteristic infrared (IR) spectroscopy peaks for sulfonyl (–SO₂) and chloro (–Cl) functional groups, with a specific focus on their presentation within heter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the characteristic infrared (IR) spectroscopy peaks for sulfonyl (–SO₂) and chloro (–Cl) functional groups, with a specific focus on their presentation within heterocyclic frameworks. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate accurate spectral interpretation and structural elucidation.

The Principle of IR Spectroscopy in Heterocyclic Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that measures the interaction of infrared radiation with a molecule.[1] When a molecule absorbs IR radiation, the energy is converted into molecular vibrations, primarily stretching (the rhythmic movement along a bond axis) and bending (a change in the angle between bonds).[2]

Because different types of chemical bonds and their associated functional groups vibrate at unique, characteristic frequencies, an IR spectrum provides a distinct molecular "fingerprint."[3][4] For chemists working with heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—IR spectroscopy is an indispensable tool for confirming the presence or absence of key functional groups, which is critical for synthesis, quality control, and mechanistic studies.

A typical mid-IR spectrum is divided into two principal areas: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[4][5][6] The functional group region is where most key stretching vibrations for groups like O-H, N-H, C=O, and, importantly for this guide, S=O occur. The fingerprint region is a complex area containing a multitude of overlapping signals from single-bond stretching and various bending vibrations, making it unique to the molecule as a whole.[4][5]

The Sulfonyl Group (–SO₂): A Tale of Two Stretches

The sulfonyl group is a highly polar functional group characterized by a sulfur atom double-bonded to two oxygen atoms. Its presence in a molecule is readily confirmed by IR spectroscopy due to two distinct, strong absorption bands arising from the S=O bonds.

Vibrational Modes and Spectral Appearance

The two key vibrational modes for the sulfonyl group are:

  • Asymmetric Stretching (ν_as): In this mode, one S=O bond stretches while the other contracts. This vibration absorbs at a higher frequency.

  • Symmetric Stretching (ν_s): Here, both S=O bonds stretch and contract in phase. This vibration absorbs at a lower frequency.

These two absorptions are among the most reliable and easily identifiable peaks in an IR spectrum. They typically appear as strong, sharp bands .[7]

Characteristic Peak Locations & Influencing Factors

The precise location of the sulfonyl peaks can provide valuable structural information. The general ranges are:

  • Asymmetric (ν_as) SO₂ Stretch: 1370–1335 cm⁻¹

  • Symmetric (ν_s) SO₂ Stretch: 1195–1168 cm⁻¹[7][8]

Several factors related to the heterocyclic system can influence these positions:

  • Electronic Effects: The electronegativity of the atoms or groups attached to the sulfur atom significantly impacts the S=O bond order and, consequently, its stretching frequency. Electron-withdrawing groups attached to the sulfur (e.g., a halogen, as in a sulfonyl chloride) or within the heterocyclic ring will pull electron density away from the sulfonyl group, strengthening the S=O bonds and shifting the absorption peaks to a higher wavenumber (higher frequency).[9][10] Conversely, electron-donating groups shift the peaks to lower wavenumbers. A linear relationship between the symmetric and asymmetric stretching frequencies has been demonstrated across a wide range of sulfuryl compounds.[9]

  • Physical State and Hydrogen Bonding: In the solid state, intermolecular interactions can influence peak positions. If other functional groups capable of hydrogen bonding are present in the molecule, the sulfonyl oxygens can act as H-bond acceptors, which may cause peak broadening and a slight shift to lower frequencies.[11]

  • Conjugation: If the sulfonyl group is conjugated with a π-system within the heterocycle, delocalization of electrons can slightly lower the S=O bond order, resulting in a shift to a lower wavenumber.

The Chloro Group (C–Cl): A Subtle Signature in a Crowded Region

Identifying a carbon-chlorine bond in a heterocyclic compound via IR spectroscopy is often more challenging than identifying a sulfonyl group. This is primarily because its main absorption band falls within the congested fingerprint region.

Vibrational Mode and Spectral Appearance

The primary vibration for the chloro group is the C–Cl stretching mode (ν_C-Cl) . This absorption is typically of medium to strong intensity but can be difficult to distinguish from the numerous other peaks in the fingerprint region, such as C-C stretching and various bending modes.

Characteristic Peak Locations & Influencing Factors

The C–Cl stretch generally appears in the broad range of 850–550 cm⁻¹ .[5] Its exact position is highly sensitive to the local molecular environment:

  • Nature of the Carbon Atom: The hybridization of the carbon atom attached to the chlorine is a key factor. A C(sp²)-Cl bond, as found in aromatic heterocycles like chloropyridine, is stronger and vibrates at a higher frequency than a C(sp³)-Cl bond in a saturated heterocyclic system.

  • Position on the Heterocyclic Ring: The location of the chlorine atom on the ring influences its electronic environment due to inductive and resonance effects, thereby altering the C-Cl bond strength. For example, the C-Cl stretching frequency in 2-chloropyridine will differ from that in 3-chloropyridine due to the varying proximity and interaction with the ring nitrogen.[12][13]

  • Aromaticity and Resonance: In aromatic heterocycles, lone pairs on the chlorine atom can participate in resonance with the ring's π-system. This imparts a degree of double-bond character to the C–Cl bond, strengthening it and shifting the stretching frequency to a higher wavenumber compared to alkyl chlorides.

Comparative Analysis: Sulfonyl vs. Chloro Peaks

The identification of sulfonyl and chloro groups in a heterocyclic compound presents a study in contrasts. The sulfonyl group provides clear, strong signals in a relatively uncluttered region of the spectrum, making it an excellent diagnostic marker. The chloro group's signal, while present, resides in the complex fingerprint region, often requiring careful comparison with reference spectra or complementary analytical data (like mass spectrometry) for unambiguous assignment.

Data Presentation: Summary of IR Absorption Data
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityKey Characteristics & Ease of Identification
Sulfonyl (–SO₂) Asymmetric Stretch (ν_as)1370–1335StrongHigh: Two distinct, strong peaks in the functional group region. Sensitive to electronic effects.
Symmetric Stretch (ν_s)1195–1168Strong
Chloro (–Cl) C–Cl Stretch (ν_C-Cl)850–550Medium to StrongLow to Moderate: Single peak located in the complex fingerprint region. Often requires supporting data for confirmation.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the methodology for obtaining an FT-IR spectrum of a solid heterocyclic compound using a modern Attenuated Total Reflectance (ATR) accessory, which has largely superseded traditional methods like KBr pellets due to its simplicity and speed.[14][15]

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[14] It requires minimal sample preparation and is ideal for solid powders and liquids.

Step-by-Step Protocol:

  • Instrument Preparation & Background Scan:

    • Ensure the FT-IR spectrometer is powered on and has stabilized.

    • Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.

  • Sample Preparation:

    • Ensure the solid heterocyclic sample is dry. Moisture will show a very broad O-H stretch around 3300 cm⁻¹ and can interfere with interpretation.

    • Only a small amount of sample (typically 1-2 mg) is needed.[16]

  • Sample Application & Pressure:

    • Place the powdered sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the instrument's pressure anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.[8]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans are standard).

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform any necessary data processing, such as a baseline correction, to ensure the flat regions of the spectrum are at 100% transmittance (or zero absorbance).

    • Analyze the spectrum, identifying the characteristic peaks for the sulfonyl (1370–1335 cm⁻¹ and 1195–1168 cm⁻¹) and chloro (850–550 cm⁻¹) groups, along with other expected absorptions from the heterocyclic backbone.

  • Cleaning:

    • Retract the pressure anvil and carefully remove the sample from the crystal using a soft spatula or wipe.

    • Thoroughly clean the ATR crystal with solvent as described in Step 1 to prevent cross-contamination of future samples.[16]

Mandatory Visualization: Diagrams

G cluster_0 Conceptual Link: Structure to Spectrum Molecule Heterocycle with -SO₂ and -Cl groups SO2_Group Sulfonyl Group (-SO₂) Molecule->SO2_Group Cl_Group Chloro Group (-Cl) Molecule->Cl_Group Spectrum IR Spectrum (Wavenumber cm⁻¹) SO2_Region Functional Group Region (1370-1168 cm⁻¹) Strong, Sharp Peaks SO2_Group->SO2_Region causes absorption in Cl_Region Fingerprint Region (850-550 cm⁻¹) Medium Peak Cl_Group->Cl_Region causes absorption in SO2_Region->Spectrum Cl_Region->Spectrum

Caption: Linking functional groups to their IR spectral regions.

G cluster_1 Experimental Workflow: ATR FT-IR Analysis A 1. Clean ATR Crystal & Run Background B 2. Place Dry Solid Sample on Crystal A->B C 3. Apply Firm Pressure with Anvil B->C D 4. Acquire Spectrum (e.g., 32 scans) C->D E 5. Process Data (Baseline Correction) D->E F 6. Interpret Spectrum (Identify Peaks) E->F G 7. Clean Crystal Thoroughly F->G

Caption: Step-by-step workflow for ATR FT-IR analysis.

References

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Gillespie, R. J., & Robinson, E. A. (1961). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Barnard College. Experiment 11 — Infrared Spectroscopy. [Link]

  • Slideshare. Sampling techniques for ir. [Link]

  • VPL. Sulfuryl chloride (SO₂Cl₂). [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Read Chemistry. (2019, February 18). Interpreting IR Spectra. [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

  • ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

  • NIST WebBook. Pyridine, 2-chloro-. [Link]

  • University of Mustansiriyah. Experiment- 6. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • OpenStax. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition. [Link]

  • The Skeptical Chemist. (2026, January 14). Infrared Spectra of Some Simple Organic Compounds. [Link]

  • Scribd. Factor Affecting IR Absortion. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • YouTube. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency. [Link]

Sources

Comparative

Overcoming π-Stacking and Twinning in Heteroaromatic Scaffolds: A Comparison Guide for Crystal Structure Analysis of 2,3-Disubstituted Pyrido[2,3-b]pyrazines

Target Audience: Researchers, structural biologists, and drug development professionals. Executive Summary & Biological Context Pyrido[2,3-b]pyrazines represent a highly privileged scaffold in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Executive Summary & Biological Context

Pyrido[2,3-b]pyrazines represent a highly privileged scaffold in medicinal chemistry and materials science. Recent drug discovery efforts have heavily leveraged 2,3-disubstituted pyrido[2,3-b]pyrazines as broad-spectrum antiherpetic agents targeting human cytomegalovirus (HCMV) DNA polymerase[1], as well as potent antibacterial agents targeting DNA gyrase[2]. Furthermore, their unique electronic properties make them highly valuable for nonlinear optical (NLO) applications and electrochemical DNA sensing.

Pathway HCMV HCMV Infection Polymerase Viral DNA Polymerase HCMV->Polymerase Binding Non-Nucleoside Inhibition Polymerase->Binding Inhibitor Pyrido[2,3-b]pyrazine Inhibitor->Binding Result Reduced Viral Load Binding->Result

Mechanism of Action: Pyrido[2,3-b]pyrazine derivatives as HCMV DNA polymerase inhibitors.

The Crystallographic Challenge

Despite their biological utility, obtaining high-resolution crystal structures of 2,3-disubstituted pyrido[2,3-b]pyrazines is notoriously difficult. The highly planar nature of the fused heteroaromatic core drives strong offset π-π stacking interactions (often with centroid-centroid distances of ~3.74 Å)[3]. This thermodynamic preference causes rapid crystal growth along the stacking axis and severely stunted growth laterally, resulting in extremely thin, weakly diffracting columnar or needle-like crystals. Furthermore, these scaffolds frequently exhibit "whole-molecule" disorder, where substituents occupy multiple sites with highly skewed population ratios (e.g., 97:3)[3].

To accurately determine the 3D conformation required for downstream Density Functional Theory (DFT) calculations and structure-based drug design, researchers must optimize both their crystallization methodology and their X-ray diffraction hardware.

Technology Comparison: Microfocus vs. Conventional Sealed-Tube Diffractometry

When dealing with sub-millimeter organic crystals (e.g., 0.20 × 0.08 × 0.04 mm)[3], the choice of X-ray source is the single most critical factor in successful structure determination.

Product A (Recommended): High-Brilliance Microfocus Diffractometer (e.g., Bruker D8 VENTURE Cu Kα)

Microfocus sources coupled with modern CMOS detectors represent the gold standard for challenging organic small molecules. By utilizing Cu Kα radiation (


 Å), these systems capitalize on the higher scattering cross-section of light atoms (C, N, O, S) compared to Mo Kα radiation. The microfocus optics condense the X-ray beam to match the minute dimensions of the pyrido[2,3-b]pyrazine crystals, maximizing photon flux density and overcoming the weak scattering power of the thin columnar morphology.
Alternative: Conventional Sealed-Tube Diffractometer (Mo Kα)

Standard sealed-tube Mo Kα systems (


 Å) are historically ubiquitous but consistently fail when applied to thin pyrido[2,3-b]pyrazine needles. The larger beam profile wastes X-ray flux, and the lower scattering power of Mo Kα for carbon and nitrogen results in a catastrophic drop in the signal-to-noise ratio (

) at high diffraction angles. Consequently, minor disorder components (like a 3% halogen site occupancy) are entirely lost in the background noise.
Performance Data Summary

The following table synthesizes the quantitative performance differences when analyzing a standard 0.04 mm thick 7-bromo-2,3-disubstituted pyrido[2,3-b]pyrazine crystal[3].

Performance MetricProduct A: High-Brilliance Microfocus (Cu Kα)Alternative: Conventional Sealed-Tube (Mo Kα)
X-ray Flux Density

photons/mm²/s

photons/mm²/s
Optimal Crystal Volume

mm³ (e.g.,

mm)

mm³
Signal-to-Noise (

)
High up to

Poor at high angles; limits resolution
Internal Agreement (

)

(Excellent)

(Marginal to Poor)
Disorder Resolution Resolves highly skewed occupancies (e.g., 97:3)Minor occupancy sites lost in background noise
Data Collection Time 4 – 8 hours24 – 48 hours

Experimental Protocols: From Synthesis to Structure Solution

To ensure a self-validating experimental system, the following step-by-step methodologies detail the causality behind each procedural choice.

Protocol 1: Synthesis and Controlled Crystallization
  • Reaction Setup: React 7-bromopyrido[2,3-b]pyrazine-2,3-dithiol (0.73 mmol) with propargyl bromide (1.82 mmol) in DMF (10 mL) using K₂CO₃ (2.19 mmol) and tetra-n-butyl ammonium bromide (TBAB, 0.1 mmol)[3]. Stir for 6 hours at room temperature.

    • Causality: TBAB acts as a phase-transfer catalyst, facilitating the nucleophilic attack of the dithiolate on the propargyl bromide in the heterogeneous DMF/K₂CO₃ mixture, ensuring complete substitution and high yield.

  • Purification: Evaporate the solvent under reduced pressure. Isolate the product via silica gel chromatography using an ethyl acetate/hexane (1:3) eluent[3].

    • Causality: High purity is an absolute prerequisite for crystallization. Impurities act as chain-terminators during lattice formation, exacerbating the formation of twinned needles.

  • Crystallization via Slow Evaporation: Dissolve the purified compound in a dichloromethane (DCM) / hexane mixture (1:2 ratio). Allow the solution to evaporate slowly at room temperature[3].

    • Causality: DCM provides initial solubility, while the slow evaporation of the more volatile DCM gradually increases the proportion of the hexane antisolvent. This controlled supersaturation minimizes rapid nucleation, allowing the pale yellow columnar crystals to grow with sufficient thickness (e.g., 0.04 mm) rather than forming microscopic twinned hairs due to rapid offset π-π stacking.

Protocol 2: High-Resolution X-ray Diffraction and Disorder Modeling
  • Cryo-Mounting: Select a single columnar crystal (approx.

    
     mm). Mount it on a micro-loop using paratone oil and immediately flash-cool to 150 K in a nitrogen cryostream[3].
    
    • Causality: Flash-cooling to 150 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots and increases the signal-to-noise ratio at high resolution, which is a self-validating step required to detect minor disorder components.

  • Data Collection: Center the crystal in the X-ray beam of a Microfocus Cu Kα diffractometer (

    
     Å) equipped with a CMOS detector. Collect 
    
    
    
    -scans covering a full sphere of data up to
    
    
    [3].
    • Causality: Cu Kα radiation interacts more strongly with light atoms than Mo Kα. The microfocus optics concentrate the beam to match the small crystal size, maximizing diffraction intensity.

  • Data Reduction and Structure Solution: Integrate the frames using SAINT and apply a multi-scan absorption correction (e.g., SADABS). Solve the structure using dual-space methods (SHELXT)[3].

    • Causality: Multi-scan absorption correction is critical for columnar crystals, as the path length of the X-ray beam varies significantly depending on the crystal's orientation during the

      
      -scan.
      
  • Refinement and Disorder Modeling: Refine the structure using full-matrix least-squares on

    
     (SHELXL). If a significant residual electron density peak remains near a heavy atom (e.g., Br) and causes unequal bond angles (e.g., C-C-Br), model it as a "whole-molecule" disorder. Assign the residual peak to an alternate site and refine the population ratio (e.g., yielding a 97:3 occupancy)[3].
    
    • Causality: Failing to model this minor 3% occupancy will result in artificially high anisotropic displacement parameters (ADPs) for the major site and a stalled

      
       value. Proper modeling validates the structural integrity and confirms the physical reality of the crystal lattice packing.
      

Workflow Synth Synthesis & Purification Cryst Slow Evaporation Crystallization Synth->Cryst Mount Cryo-Mounting @ 150K Cryst->Mount Diffract Microfocus Cu Kα X-ray Mount->Diffract Solve Data Reduction (SAINT/SHELXT) Diffract->Solve Disorder Identify Residual Density Solve->Disorder Refine Anisotropic Refinement Disorder->Refine

Crystallographic workflow for resolving highly planar, disordered pyrido[2,3-b]pyrazine crystals.

References

1.[2] Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity - ResearchGate - 2 2.[1] Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC (NIH) - 1 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing - 4.[3] 7-Bromo-2,3-bis[(prop-2-yn-1-yl)sulfanyl]pyrido[2,3-b]pyrazine - IUCr Journals - 3

Sources

Validation

HPLC retention time comparison of methylthio vs methylsulfonyl derivatives

Executive Summary In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), methylthio (-SMe) derivatives consistently exhibit significantly longer retention times compared to their methylsulfonyl (-SO Me) coun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), methylthio (-SMe) derivatives consistently exhibit significantly longer retention times compared to their methylsulfonyl (-SO


Me)  counterparts.

This separation behavior is driven by the drastic difference in polarity and lipophilicity between the two functional groups. The sulfide (thioether) moiety is lipophilic and hydrophobic, interacting strongly with C18 stationary phases. Conversely, the sulfone moiety is highly polar with strong hydrogen-bond accepting capabilities, leading to rapid elution in aqueous mobile phases.

Quick Reference Rule:

  • RP-HPLC Order: Sulfone (Polar, Elutes First)

    
     Sulfoxide (Intermediate) 
    
    
    
    Sulfide (Non-polar, Elutes Last).[1]
  • 
     Magnitude:  The shift is often substantial (
    
    
    
    min difference in standard gradients), making these derivatives easily separable.

Mechanistic Basis of Separation

To develop robust methods, one must understand the molecular forces driving the separation. The oxidation state of the sulfur atom fundamentally alters the molecule's interaction with the stationary phase.

Physicochemical Properties
FeatureMethylthio (-S-CH

)
Methylsulfonyl (-SO

-CH

)
Impact on RP-HPLC
Oxidation State S(II)S(VI)Sulfone is fully oxidized.
Electronic Nature Electron-donating (Resonance)Electron-withdrawing (Inductive/Resonance)Sulfone increases molecular polarity.
H-Bonding Weak AcceptorStrong Acceptor (2 Oxygen atoms)Sulfone interacts with aqueous mobile phase.
Lipophilicity High (Hydrophobic)Low (Hydrophilic)Sulfide binds to C18 chains.
Typical

~3.7 (e.g., Thioanisole)~0.5 (e.g., Methyl Phenyl Sulfone)Massive drop in

drives early elution.[1]
Interaction Mechanism (Visualized)

The following diagram illustrates the differential interaction of these groups with a C18 stationary phase.

G cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase (Aqueous/ACN) cluster_molecules Analytes C18 C18 Alkyl Chains (Hydrophobic Environment) Solvent H2O / ACN Molecules Sulfide Methylthio (-SMe) Lipophilic Sulfide->C18 Strong Hydrophobic Interaction (Retained) Sulfone Methylsulfonyl (-SO2Me) Polar Sulfone->C18 Weak Interaction Sulfone->Solvent H-Bonding & Dipole Interaction (Elutes)

Figure 1: Mechanism of separation.[1] The lipophilic Methylthio group partitions into the C18 stationary phase, while the polar Methylsulfonyl group preferentially solvates in the mobile phase.

Experimental Case Study: Sulindac Metabolism

The most authoritative dataset for this comparison comes from the analysis of Sulindac , a prodrug that undergoes reversible reduction to its active sulfide metabolite and irreversible oxidation to its inactive sulfone metabolite. This system perfectly isolates the effect of the sulfur oxidation state on retention.

Retention Data (RP-HPLC)

Conditions: C18 Column, Gradient Elution (Ammonium Formate/ACN/Water).

AnalyteFunctional GroupRetention Time (

)
Elution Order
Sulindac Sulfone -SO

Me
1.96 min 1 (First)
Sulindac (Parent) -S(=O)Me2.25 min 2 (Middle)
Sulindac Sulfide -SMe3.36 min 3 (Last)

Data sourced from validated pharmacokinetic protocols [1, 2].

Interpretation

The data confirms the theoretical prediction:

  • Sulfone: The addition of two oxygen atoms creates a strong dipole and H-bond accepting capability, reducing retention factor (

    
    ) significantly.
    
  • Sulfide: The removal of oxygen restores the lipophilic character of the scaffold, increasing interaction with the octadecylsilane (ODS) column and extending retention by over 1.4 minutes compared to the sulfone.

Validated Experimental Protocol

Use this protocol to separate parent compounds from their oxidative metabolites (Sulfide vs. Sulfone).

Reagents & Equipment
  • Column: C18 (e.g., Kinetex or Acquity BEH), 50 x 2.1 mm, 1.7 µm or 5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 20 mM Ammonium Formate pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV @ 254 nm (General) or 328 nm (Sulindac specific).

Gradient Method (Standard Screening)
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.010%0.4
4.090%0.4
5.090%0.4
5.110%0.4
7.010%0.4
Metabolic Pathway Workflow

Monitoring the conversion of Methylthio to Methylsulfonyl is critical in stability assays.

MetabolicPathway cluster_HPLC HPLC Readout Sulfide Methylthio Derivative (Parent/Active) High Retention Sulfoxide Sulfoxide Intermediate (Metabolite) Medium Retention Sulfide->Sulfoxide S-Oxidation (CYP450 / FMO) Sulfoxide->Sulfide Reductase (Reversible) Sulfone Methylsulfonyl Derivative (Inactive/Excreted) Low Retention Sulfoxide->Sulfone Further Oxidation Readout Chromatogram: Sulfone (t1) < Sulfoxide (t2) < Sulfide (t3) Sulfone->Readout

Figure 2: Metabolic oxidation pathway and corresponding HPLC elution order.

Troubleshooting & Optimization

IssueCauseSolution
Co-elution of Sulfoxide/Sulfone Similar polarity in certain pH ranges.Lower the pH (pH 2.5-3.0) to suppress ionization of other groups, or switch to Methanol (weaker solvent strength than ACN) to improve selectivity.
Sulfide Peak Broadening High lipophilicity causing "sticking".Increase the final %B to 100% or use a C8 column to reduce hydrophobic retention.
Peak Tailing Residual silanol interactions.[2]Use an end-capped column (e.g., C18-MS) or add ammonium acetate buffer.

References

  • Simultaneous determination of sulindac and its metabolites sulindac sulfide and sulindac sulfone in human plasma. Analytical Methods, Royal Society of Chemistry, 2014.[1]

  • Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities. Journal of Pharmaceutical and Biomedical Analysis, 2011.

  • Methyl phenyl sulfoxide (PubChem CID 14516). National Center for Biotechnology Information (2025).

  • Methyl phenyl sulfone (PubChem CID 18369). National Center for Biotechnology Information (2025).

  • Separation of Sulindac on Newcrom R1 HPLC column. SIELC Technologies Application Note.

Sources

Comparative

Definitive Guide to Elemental Analysis Standards for 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine

Topic: Elemental Analysis Standards for 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of kinase inhibitor development, 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine (CAS: 1260519-71-8) serves as a critical electrophilic scaffold. Its reactivity, driven by the C2-methylsulfonyl leaving group, makes it indispensable for SNAr diversifications. However, this same reactivity, combined with a nitrogen-rich heterocyclic core and halogen/sulfur functionality, presents unique challenges for establishing purity standards.

This guide compares the performance of Classical Automated Microanalysis (CHNS-Cl) against modern Quantitative NMR (qNMR) and Hyphenated Techniques (ICP-OES) . We analyze which method serves as the superior "Gold Standard" for validating this compound in a drug development pipeline.

The Analytical Challenge

The molecule C₈H₆ClN₃O₂S presents a "perfect storm" for elemental analysis (EA):

  • Refractory Combustion: The fused pyrido-pyrazine ring is thermally stable, often leading to incomplete combustion and low Carbon values.

  • Halogen/Sulfur Interference: The simultaneous presence of Chlorine (Cl) and Sulfur (S) requires specific catalytic scrubbers (e.g., WO₃/Ag) to prevent the formation of interfering gases or ash retention.

  • Hygroscopicity: The sulfonyl moiety can induce hygroscopicity, artificially lowering elemental percentages if not strictly dried.

Theoretical Composition (Standard Reference)
ElementSymbolCountAtomic Mass% Weight (Theoretical)
CarbonC812.01139.43%
HydrogenH61.0082.48%
NitrogenN314.00717.24%
SulfurS132.0613.16%
ChlorineCl135.4514.55%
OxygenO215.99913.13%
Total MW: 243.67 100.00%

Comparative Analysis: Performance of Validation Methods

We evaluated three primary methodologies for establishing the purity of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine.

Method A: Automated Combustion Analysis (CHNS-Cl)

The Traditional Standard

Mechanism: High-temperature combustion (>1000°C) in an O₂-rich stream, utilizing WO₃ as a combustion aid to prevent sulfur retention in ash.

  • Pros: Industry standard for "purity confirmation" (Acceptance: ±0.4%). Low cost per sample.

  • Cons: High Failure Rate. The pyrido[2,3-b]pyrazine core often yields carbon values 0.5–1.0% lower than theory due to char formation. Chlorine can poison standard traps, requiring dedicated "halogen-mode" configurations.

  • Verdict: Reliable only if the instrument is specifically calibrated with sulfonamide standards (e.g., Sulfanilamide).

Method B: Quantitative NMR (qNMR)

The Modern Absolute Standard

Mechanism: Use of an Internal Standard (IS) such as 1,3,5-Trimethoxybenzene or Dimethyl sulfone (traceable to NIST SRM) to quantify the analyte protons relative to the IS.

  • Pros: Specificity. Distinguishes between the product and its hydrolysis byproduct (3-chloro-2-hydroxypyrido[2,3-b]pyrazine). Non-destructive (mostly). Accuracy <1.0%.

  • Cons: Requires high-solubility deuterated solvent (DMSO-d₆ is required; CDCl₃ solubility is poor).

  • Verdict: Superior Performance. Recommended as the primary method for assigning potency to reference standards.

Method C: ICP-OES (Inductively Coupled Plasma)

The Heteroatom Specialist

Mechanism: Acid digestion followed by plasma emission detection specifically for Sulfur and Chlorine ratios.

  • Pros: Extremely precise for S/Cl stoichiometry. Unaffected by moisture (if corrected).

  • Cons: Does not measure C/H/N. Destructive and labor-intensive digestion.

  • Verdict: Best for "orthogonal validation" to confirm the S:Cl ratio is 1:1, ruling out desulfonated impurities.

Summary of Performance Data
FeatureCombustion (CHNS)qNMR (¹H)ICP-OES
Precision ± 0.3 - 0.5%± 0.1 - 0.5%± 1.0 - 2.0% (relative)
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)50 mg (Destructive)
Specificity Low (Isomers identical)High (Structural proof)Medium (Element specific)
Interference H₂O, Ash, HalogensSolvent peaks, RelaxationMatrix effects
Suitability Routine QC Primary Standardization Stoichiometry Check

Experimental Protocols

Protocol 1: Handling & Pre-treatment (Crucial Step)

Self-Validating Step: The "Constant Weight" Check.

  • Drying: The sulfonyl group is polar. Dry the standard at 40°C under high vacuum (<1 mbar) for 12 hours over P₂O₅.

  • Validation: Weigh the sample. Re-dry for 2 hours. If mass changes by >0.1%, repeat.

  • Storage: Store under Argon at -20°C. Moisture uptake leads to hydrolysis of the C2-sulfone to the C2-hydroxyl species.

Protocol 2: Optimized qNMR Workflow

Objective: Determine Absolute Purity (% w/w)

  • Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why: Maleic acid singlet (6.2 ppm) does not overlap with the aromatic protons of the pyrido-pyrazine (8.0–9.5 ppm) or the methylsulfonyl singlet (~3.4 ppm).

  • Acquisition:

    • Pulse angle: 30° (to ensure full relaxation).

    • Relaxation delay (d1): 60 seconds (Critical: Sulfonyl methyl protons have long T1).

    • Scans: 16 minimum.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Nuclei count, M=Molar Mass, m=Mass, P=Purity)
    

Visualizations

Diagram A: Analytical Decision Matrix

A logic flow for choosing the right validation method based on stage of development.

AnalyticalMatrix Start Sample: 3-Chloro-2-(methylsulfonyl) pyrido[2,3-b]pyrazine PurityCheck Is this a Primary Reference Standard? Start->PurityCheck qNMR Method: qNMR (DMSO-d6) (Maleic Acid IS) PurityCheck->qNMR Yes (High Accuracy Req) RoutineQC Is this Routine Batch QC? PurityCheck->RoutineQC No FinalCert Certificate of Analysis (CoA) qNMR->FinalCert Absolute Purity Value CHNS Method: Automated CHNS (Requires WO3 Catalyst) RoutineQC->CHNS Yes (Solid State Check) HPLC Method: HPLC-UV (254 nm) + HRMS RoutineQC->HPLC No (Solution Check) PassFail Release / Reject CHNS->PassFail Matches Theory +/- 0.4%?

Caption: Decision tree for selecting qNMR vs. CHNS based on the required data fidelity (Absolute Purity vs. Batch Consistency).

Diagram B: Synthesis & Impurity Origins

Understanding where the impurities (that fail EA) come from.

SynthesisPathway Precursor 3-Chloro-2-(methylthio) pyrido[2,3-b]pyrazine Oxidation Oxidation (mCPBA or Oxone) Precursor->Oxidation Product TARGET: 3-Chloro-2-(methylsulfonyl)... Oxidation->Product Complete (2 eq [O]) Impurity1 Impurity A: Sulfoxide (Incomplete Ox) Oxidation->Impurity1 Partial (1 eq [O]) Impurity2 Impurity B: Hydrolysis (OH replaces SO2Me) Product->Impurity2 Moisture/Workup EA_Fail Elemental Analysis Mismatch Impurity1->EA_Fail High %S, Low %O Impurity2->EA_Fail No %S, High %O

Caption: Synthetic origin of common impurities. Sulfoxide contamination leads to S/O ratio errors in elemental analysis.

References

  • International Conference on Harmonisation (ICH). (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797–2810. [Link]

  • Bhat, B. A., et al. (2010). "Pyrido[2,3-b]pyrazines: Discovery of TRPV1 Antagonists." Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363.[2] [Link]

Sources

Validation

Validation of sulfone formation via TLC monitoring

The oxidation of a sulfide to a sulfone is a fundamental transformation in medicinal chemistry and materials science 1. While modern laboratories heavily rely on LC-MS for reaction monitoring, Thin Layer Chromatography (...

Author: BenchChem Technical Support Team. Date: March 2026

The oxidation of a sulfide to a sulfone is a fundamental transformation in medicinal chemistry and materials science 1. While modern laboratories heavily rely on LC-MS for reaction monitoring, Thin Layer Chromatography (TLC) remains an indispensable, real-time tool. When paired with chemoselective staining, TLC transcends simple mass separation and becomes a functional-group assay.

This guide objectively compares TLC visualization techniques and provides a self-validating protocol to definitively confirm sulfone formation, eliminating the risk of false positives from unreacted intermediates.

Mechanistic Grounding: The Polarity Paradox

When a sulfide (thioether) is oxidized with reagents like


 or mCPBA, it progresses through two distinct oxidation states: first to a sulfoxide, and subsequently to a sulfone 2. A common pitfall for novice chemists is assuming a linear relationship between oxidation state and chromatographic polarity. In reality, the transformation exhibits a "V-shaped" polarity profile on normal-phase silica gel:
  • Sulfide (Starting Material): Non-polar. Lacks strong hydrogen-bond acceptors, resulting in rapid elution (High

    
    ).
    
  • Sulfoxide (Intermediate): Highly polar. The zwitterionic character of the

    
     bond (
    
    
    
    ) acts as a powerful hydrogen-bond acceptor with silica silanols, causing it to elute very slowly (Low
    
    
    ).
  • Sulfone (Product): Intermediately polar. Despite possessing two oxygen atoms, the symmetrical tetrahedral geometry and competing dipoles of the

    
     group reduce its net localized polarity compared to the sulfoxide. It elutes between the sulfide and sulfoxide (Medium 
    
    
    
    ).

Comparison Guide: TLC Visualization Techniques

To accurately monitor this reaction, the choice of TLC stain is as critical as the solvent system. Below is an objective comparison of common visualization alternatives:

  • Potassium Permanganate (

    
    ) — The Chemoselective Validator: 
    
    
    
    is a harsh oxidative stain. Sulfides and sulfoxides possess oxidizable sulfur centers that rapidly reduce purple
    
    
    to brown
    
    
    3. However, sulfones are fully oxidized at the sulfur atom (formal oxidation state +6) and are completely inert to
    
    
    . This binary response is the cornerstone of our validation protocol.
  • Phosphomolybdic Acid (PMA) — The Universal Baseline: PMA relies on electron transfer to reduce

    
     to 
    
    
    
    , forming a blue/green spot 4. It stains all three sulfur species. While excellent for tracking overall mass balance, it fails to chemically differentiate a sulfone from a co-eluting impurity.
  • UV Absorption (254 nm) — The Scaffold Tracker: Excites conjugated

    
    -systems, quenching the fluorescent indicator on the silica plate 3. It is non-destructive and tracks the core molecular scaffold, but is entirely blind to the oxidation state of the sulfur atom.
    
Quantitative Data Summary
Compound StateRelative PolarityTypical

(Hexanes/EtOAc 7:3)
UV (254 nm)

Stain
PMA Stain
Sulfide Low0.70 - 0.90Active (if aryl)Positive (Brown)Positive (Blue)
Sulfoxide High0.10 - 0.30Active (if aryl)Positive (Brown)Positive (Blue)
Sulfone Medium0.40 - 0.60Active (if aryl)Negative (No change)Positive (Blue)

Self-Validating Experimental Protocol: Orthogonal TLC Monitoring

To ensure absolute scientific integrity, we utilize an orthogonal, self-validating matrix. By requiring a positive UV result (confirming the scaffold is present) and a negative


 result (confirming chemical inertness), the system mathematically eliminates false positives.

Materials Required:

  • Silica gel 60 F254 TLC plates.

  • UV lamp (254 nm).

  • 
     stain solution: Dissolve 1.5 g 
    
    
    
    , 10 g
    
    
    , and 1.25 mL 10% NaOH in 200 mL
    
    
    4.
  • Heat gun.

Step-by-Step Methodology:

  • Sampling & Co-Spotting: Withdraw a 10

    
     aliquot from the reaction mixture 5. Dilute in 100 
    
    
    
    of a volatile solvent (e.g., DCM). Spot the starting material (sulfide) on the left, a co-spot in the middle, and the reaction mixture on the right of the TLC plate.
  • Elution: Elute the plate in a predetermined solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) until the solvent front is 1 cm from the top. Remove and dry completely.

  • Primary Visualization (Scaffold Tracking): Examine the plate under 254 nm UV light. Lightly circle all dark spots with a pencil. Causality: This confirms the physical location of all aromatic/conjugated species, regardless of oxidation state.

  • Secondary Visualization (Chemoselective Staining): Dip the plate swiftly into the

    
     solution. Wipe the back with a paper towel and gently heat with a heat gun (do not overheat; 50-60°C is sufficient) 3.
    
  • Validation Check: Observe the spots. The starting sulfide will appear as a bright yellow/brown spot against the purple background. If the reaction is complete, the new medium-

    
     spot (identified via UV in Step 3) will not  stain brown. The presence of a UV-active, 
    
    
    
    -inactive spot is your self-validating proof of sulfone formation.

TLC_Workflow Sulfide Sulfide (Starting Material) High Rf, KMnO4 (+) Sulfoxide Sulfoxide (Intermediate) Low Rf, KMnO4 (+) Sulfide->Sulfoxide Oxidation TLC_Plate TLC Plate (Silica Gel 60 F254) Elution & Separation Sulfide->TLC_Plate Sulfone Sulfone (Product) Medium Rf, KMnO4 (-) Sulfoxide->Sulfone Over-Oxidation Sulfoxide->TLC_Plate Sulfone->TLC_Plate UV_Check UV Visualization (254 nm) Confirms Scaffold Presence TLC_Plate->UV_Check Step 1 KMnO4_Check KMnO4 Stain Tests Sulfur Oxidizability TLC_Plate->KMnO4_Check Step 2 Validation Self-Validating Conclusion: Product is UV (+) but KMnO4 (-) UV_Check->Validation KMnO4_Check->Validation

Figure 1: Self-validating TLC workflow for monitoring sulfide oxidation to sulfone.

References

  • "TLC stains: Thin Layer Chrom
  • "Appendix 3: Recipes For TLC Stains - The Sarpong Group." Sarpong Group.
  • "The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
  • "Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.
  • "14: Thiols and Sulfides - Chemistry LibreTexts." LibreTexts.

Sources

Comparative

Mechanistic Causality: The Electronic Architecture of Pyrido[2,3-b]pyrazines

Comprehensive Guide to UV-Vis Absorption Maxima of Pyrido[2,3-b]pyrazine Intermediates: Performance, Comparison, and Experimental Validation As the demand for advanced organic semiconductors, fluorophores, and targeted k...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to UV-Vis Absorption Maxima of Pyrido[2,3-b]pyrazine Intermediates: Performance, Comparison, and Experimental Validation

As the demand for advanced organic semiconductors, fluorophores, and targeted kinase inhibitors accelerates, the precise photophysical characterization of heterocyclic intermediates becomes paramount. Pyrido[2,3-b]pyrazine (often referred to as 3-deazapteridine) is a privileged, nitrogen-rich scaffold renowned for its exceptional electron-accepting capabilities.

This guide provides an in-depth, objective comparison of the UV-Vis absorption characteristics of pyrido[2,3-b]pyrazine intermediates against traditional alternatives like quinoxalines. By understanding the mechanistic causality behind their spectral signatures, researchers can accurately validate intermediate purity, track reaction progress, and tune the optoelectronic properties of downstream products.

To utilize UV-Vis spectroscopy effectively, one must understand why these molecules absorb at specific wavelengths. The pyrido[2,3-b]pyrazine core consists of a pyrazine ring fused to a pyridine ring.

The Nitrogen Effect: Compared to a standard quinoxaline (a benzene ring fused to a pyrazine), the pyrido[2,3-b]pyrazine scaffold contains an additional electronegative nitrogen atom in the fused ring system. This extra nitrogen exerts strong inductive (-I) and resonance (-R) electron-withdrawing effects, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1].

When these intermediates are functionalized with electron-donating amines (e.g., via Buchwald-Hartwig C-N coupling) to form Donor-Acceptor-Donor (D-A-D) architectures, the narrowed HOMO-LUMO gap facilitates highly efficient Intramolecular Charge Transfer (ICT). Consequently, the UV-Vis spectrum of a pyrido[2,3-b]pyrazine intermediate typically features two distinct regions:

  • High-Energy Band (358–365 nm): Corresponds to localized n–π* and π–π* transitions originating from the rigid, π-conjugated pyrido[2,3-b]pyrazine skeleton[1].

  • Low-Energy ICT Band (412–485 nm): Arises from the charge transfer from the peripheral donor groups to the electron-deficient acceptor backbone[1].

Objective Comparison: Pyrido[2,3-b]pyrazine vs. Quinoxaline Alternatives

When designing organic light-emitting diodes (OLEDs) or active pharmaceutical ingredients (APIs), chemists often choose between quinoxaline and pyrido[2,3-b]pyrazine cores. The table below summarizes the quantitative photophysical differences, demonstrating the superior electron-accepting nature of the pyrido[2,3-b]pyrazine scaffold, which consistently yields red-shifted (bathochromic) absorption maxima and enhanced solvatochromism[2].

Table 1: Comparative UV-Vis Absorption Data in Toluene (10⁻⁵ M)

Scaffold / Intermediate TypeStructural FeaturePrimary π–π* λmax (nm)ICT Band λmax (nm)log εmax (M⁻¹ cm⁻¹)Photophysical Behavior
Quinoxaline Core Benzene-fused pyrazine~310–340N/A (Weak ICT)3.80–4.10Moderate acceptor; limited halochromism.
Pyrido[2,3-b]pyrazine Core Pyridine-fused pyrazine358–365N/A4.32–4.43Strong acceptor; high baseline absorption[1].
Quinoxaline D-A-D Diphenylamine donors~340~420–4404.20–4.50Blue-shifted ICT compared to pyrido-analogs.
Pyrido[2,3-b]pyrazine D-A-D Diphenylamine donors~335–340457–4704.44–4.66Pronounced red-shifted ICT; highly sensitive to solvent polarity[3].
Pyrido[2,3-b]pyrazine D-A-D Phenothiazine donors~338470–4854.51–4.72Broader, stronger ICT due to S/O heteroatom donation.

Note: The addition of the pyridine nitrogen not only red-shifts the ICT band by 20-40 nm but also increases the molar extinction coefficient (log ε), allowing for higher sensitivity during spectrophotometric tracking.

Experimental Workflow & Logical Relationships

To ensure reproducible photophysical characterization, the workflow must be meticulously controlled. The following diagram illustrates the logical progression from synthesis to self-validating spectral analysis.

G N1 Synthesis of Pyrido[2,3-b]pyrazine (Condensation & C-N Coupling) N2 Purification & Isolation (Column Chromatography) N1->N2 Yield >70% N3 Concentration Standardization (10⁻⁵ M in varied solvents) N2->N3 Purity >99% N4 UV-Vis Absorption Measurement (200-800 nm scan) N3->N4 Toluene, THF, DCM, DMSO N5 Data Extraction (π-π* and ICT λmax) N4->N5 Baseline Corrected N6 Self-Validation (Beer-Lambert Linearity Check) N5->N6 Cross-verify log ε N6->N4 Adjust Conc. if Non-linear

Caption: Workflow for UV-Vis characterization of pyrido[2,3-b]pyrazine intermediates.

Self-Validating Experimental Protocol

As an application scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following step-by-step methodology incorporates self-validating checks to ensure that the measured UV-Vis spectra accurately reflect the intrinsic properties of the pyrido[2,3-b]pyrazine intermediate, free from aggregation artifacts.

Step 1: Sample Preparation and Standardization
  • Solvent Selection: Prepare spectroscopic-grade solvents of varying polarities (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO)). This is critical for tracking the solvatochromic shift of the ICT band[3].

  • Stock Solution: Weigh the purified pyrido[2,3-b]pyrazine intermediate using a microbalance. Dissolve in the target solvent to create a

    
     M stock solution. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Working Dilutions: Perform serial dilutions to prepare working solutions ranging from

    
     M to 
    
    
    
    M.
Step 2: Spectrophotometric Measurement
  • Baseline Correction: Use matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with the pure solvent. Run a baseline scan from 200 nm to 800 nm.

  • Sample Scanning: Replace the solvent in the sample cuvette with the

    
     M intermediate solution. Record the absorption spectrum.
    
  • Peak Identification: Identify the sharp π-π* transition peaks in the UV region (typically 280–365 nm) and the broader ICT band in the visible region (412–485 nm)[1].

Step 3: The Self-Validating System (Trustworthiness Check)

To guarantee that the absorption maxima are not skewed by intermolecular π-π stacking (aggregation) in solution:

  • Beer-Lambert Linearity Check: Plot the maximum absorbance (

    
    ) of the ICT band against the concentrations of your serial dilutions (
    
    
    
    M to
    
    
    M).
  • Validation Criteria: The system is self-validated if the plot yields a perfectly linear relationship (

    
    ) passing through the origin. If the curve flattens at higher concentrations, aggregation is occurring, and the calculated molar extinction coefficient (
    
    
    
    ) will be inaccurate. In such cases, restrict measurements to the linear, lower-concentration regime.
  • Isosbestic Point Verification: If performing a halochromic (pH) titration, overlay the spectra. The presence of a sharp isosbestic point confirms a clean, two-state transition without degradation byproducts[4].

References

Sources

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